Technical Documentation Center

N-(3-aminopropyl)-N-ethylcyclohexanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(3-aminopropyl)-N-ethylcyclohexanamine
  • CAS: 91336-68-4

Core Science & Biosynthesis

Foundational

Strategic Utilization of N-(3-aminopropyl)-N-ethylcyclohexanamine in Drug Discovery and Materials Science

Executive Summary In the realm of modern medicinal chemistry and lipid nanotechnology, the strategic deployment of bifunctional aliphatic amines is critical for tuning pharmacokinetic profiles and material properties. N-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern medicinal chemistry and lipid nanotechnology, the strategic deployment of bifunctional aliphatic amines is critical for tuning pharmacokinetic profiles and material properties. N-(3-aminopropyl)-N-ethylcyclohexanamine (CAS: 91336-68-4)[1] represents a highly versatile, orthogonal building block. Featuring a highly nucleophilic primary amine separated by a stable three-carbon spacer from a sterically hindered, basic tertiary amine, this compound allows scientists to execute regioselective couplings without the need for complex protecting-group strategies.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. Here, we will dissect the causality behind its structural design, explore its proven applications in viral and kinase inhibitor scaffolds, and provide self-validating experimental protocols for its integration into your workflows.

Physicochemical Profiling & Structural Dynamics

The utility of N-(3-aminopropyl)-N-ethylcyclohexanamine is rooted in its highly differentiated nitrogen centers. The primary amine acts as the reactive anchor, while the N-ethyl-N-cyclohexyl moiety serves as a tunable pharmacokinetic modifier.

Table 1: Quantitative Physicochemical Profile
PropertyValueCausality / Implication in Design
CAS Number 91336-68-4[2]Unique identifier for procurement and regulatory tracking.
Molecular Weight 184.32 g/mol [2]Low molecular weight ensures minimal penalty to total ligand efficiency when appended to a larger drug scaffold.
SMILES CCN(CCCN)C1CCCCC1[3]Defines the 3-carbon spacer, which prevents the intramolecular aziridinium cyclization commonly seen in 2-carbon (ethyl) linkers.
pKa (Tertiary Amine) ~11.1 (Predicted based on core)[4]Ensures the moiety remains protonated at physiological pH (7.4), acting as a potent solubilizing group in solvent-exposed protein pockets.
H-Bond Donors 2Located exclusively on the primary amine, enabling targeted hydrogen bonding or reactivity for coupling.

Structural Causality: Why choose an N-ethyl-N-cyclohexyl group over a simple N,N-dimethyl group? The bulky cyclohexyl ring provides significant steric shielding, which severely limits rapid N-dealkylation by Cytochrome P450 enzymes—a common metabolic liability in drug development[5][6]. The ethyl group provides just enough rotational flexibility to optimize binding interactions without introducing the extreme lipophilicity and rigidity of a dicyclohexyl system.

Orthogonal Reactivity & Mechanistic Pathways

The stark contrast in nucleophilicity between the primary and tertiary amines allows for highly selective chemical workflows. The diagram below maps the orthogonal pathways utilized in both small-molecule drug discovery and lipid nanoparticle (LNP) engineering.

G Core N-(3-aminopropyl)- N-ethylcyclohexanamine PA Primary Amine (High Nucleophilicity) Core->PA TA Tertiary Amine (Steric Hindrance, Basic) Core->TA App1 SNAr / Amidation (Heterocycle Coupling) PA->App1 App2 Epoxide Opening (Lipid Tail Attachment) PA->App2 Func1 Kinase/Viral Inhibitor Solubilization TA->Func1 Func2 LNP Ionizable Lipid Endosomal Escape TA->Func2 App1->Func1 App2->Func2

Fig 1: Orthogonal reactivity pathways of N-(3-aminopropyl)-N-ethylcyclohexanamine.

Strategic Applications in Drug Development

Viral and Kinase Inhibitor Scaffolds

The bulky N-ethylcyclohexanamine moiety has been strategically employed in the development of viral inhibitors. For instance, in the optimization of quinoxalin-2(1H)-one derivatives targeting the Hepatitis C Virus (HCV), researchers found that the steric hindrance of the N-ethylcyclohexanamine group dictates the binding conformation within the active site, heavily influencing antiviral efficacy[5].

Furthermore, this structural motif has been utilized in the synthesis of novel SLIT2/ROBO1 pathway inhibitors (e.g., DEL-S1) discovered via DNA-encoded libraries. In these applications, the physicochemical properties of the bulky amine contributed directly to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and enhanced CNS permeability[6].

Triazine Scaffold Functionalization

In the synthesis of functionalized 1,3,5-triazines—a privileged scaffold in oncology and materials science—N-ethylcyclohexanamine derivatives act as critical building blocks. The steric bulk of the tertiary amine allows for controlled, sequential nucleophilic aromatic substitution (SNAr) on cyanuric chloride. Because the tertiary amine is non-nucleophilic, the primary amine reacts cleanly without risk of cross-linking or over-substitution[7].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality of each reagent choice is explicitly defined.

Protocol A: Regioselective SNAr Coupling to a Heterocyclic Core

Objective: Couple the primary amine of N-(3-aminopropyl)-N-ethylcyclohexanamine to a heteroaryl chloride (e.g., cyanuric chloride) while leaving the tertiary amine intact[7].

  • Preparation: Dissolve 1.0 eq of the heteroaryl chloride in anhydrous THF (0.1 M) under an inert argon atmosphere.

  • Base Addition: Add 2.0 eq of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic proton sink to neutralize the HCl byproduct, preventing the premature protonation and deactivation of the highly nucleophilic primary amine reactant.

  • Reagent Addition: Cool the reaction vessel to 0°C. Dropwise add 1.05 eq of N-(3-aminopropyl)-N-ethylcyclohexanamine[8].

    • Causality: The low temperature and slow addition kinetically favor mono-substitution. The tertiary amine is sterically precluded from reacting, ensuring absolute regioselectivity.

  • Self-Validation Check: Monitor via LC-MS. The reaction is self-validating; if the temperature control fails and exceeds 0°C too early, distinct di-substitution mass peaks will appear, indicating a failure in kinetic control.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, and purify via reverse-phase HPLC.

Protocol B: Reductive Amination for Ionizable Lipid Synthesis

Objective: Synthesize an ionizable lipid for LNP formulation by attaching hydrophobic tails exclusively to the primary amine.

  • Imine Formation: Combine 1.0 eq of N-(3-aminopropyl)-N-ethylcyclohexanamine with 2.2 eq of a long-chain aldehyde (e.g., hexadecanal) in anhydrous ethanol. Stir at room temperature for 2 hours.

    • Causality: The primary amine selectively forms a Schiff base (imine) with the aldehyde. The tertiary amine lacks the necessary protons to form an imine, protecting it inherently.

  • Reduction: Add 2.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)3) and stir for 12 hours.

    • Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the imine to a secondary, and subsequently tertiary, amine without reducing other sensitive functional groups.

  • Self-Validation Check: Perform a Ninhydrin stain on a TLC plate. The disappearance of the primary amine (absence of a purple spot upon heating) validates complete conversion.

  • Purification: Isolate the resulting ionizable lipid via flash column chromatography using a DCM/MeOH gradient.

Sources

Exploratory

Comprehensive Physicochemical Profiling of CAS 91336-68-4: Molecular Weight, Solubility, and Experimental Workflows

Executive Summary & Structural Logic In modern drug discovery and materials science, aliphatic diamines serve as critical structural anchors. N-(3-Aminopropyl)-N-ethylcyclohexanamine (CAS 91336-68-4) is a highly versatil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Logic

In modern drug discovery and materials science, aliphatic diamines serve as critical structural anchors. N-(3-Aminopropyl)-N-ethylcyclohexanamine (CAS 91336-68-4) is a highly versatile building block characterized by its unique balance of lipophilicity and basicity[1]. As an application scientist, I approach the profiling of this molecule not as a static list of traits, but as a dynamic system governed by thermodynamic rules.

This whitepaper provides an in-depth technical analysis of CAS 91336-68-4, detailing its molecular weight implications, phase-partitioning behavior, and self-validating experimental protocols for solubility determination.

Physicochemical Profiling & Molecular Weight Analysis

CAS 91336-68-4 possesses a molecular formula of C₁₁H₂₄N₂ and a precise molecular weight of 184.32 g/mol [2].

Mechanistic Implications of Molecular Weight: In the context of Lipinski’s Rule of Five, a molecular weight of 184.32 g/mol is highly advantageous for fragment-based drug design (FBDD). When conjugated to a larger pharmacophore, this low-molecular-weight moiety enhances pharmacokinetic properties without pushing the final drug candidate beyond the critical 500 Da permeability threshold.

Structurally, the molecule’s behavior is dictated by three distinct features:

  • Cyclohexyl Ring: Provides significant steric bulk and lipophilicity, driving organic solvent compatibility and membrane permeability.

  • Tertiary Amine (N-ethyl): Introduces a site for protonation while its steric hindrance prevents unwanted nucleophilic side reactions during complex syntheses.

  • Primary Amine (3-aminopropyl): Acts as a highly reactive, unhindered nucleophile ideal for amidation, reductive amination, or polymer conjugation.

Table 1: Quantitative Physicochemical Data
PropertyValueMethod/Condition
CAS Number 91336-68-4Standard Registry[1]
Chemical Name N-(3-Aminopropyl)-N-ethylcyclohexanamineIUPAC Nomenclature
Molecular Formula C₁₁H₂₄N₂Elemental Analysis[2]
Molecular Weight 184.32 g/mol Mass Spectrometry[2]
Purity Standard ≥95%HPLC / GC-MS[1]

Solubility Profile & Thermodynamic Behavior

The solubility of CAS 91336-68-4 is strictly governed by the interplay between its dual-amine functionality and the hydrophobic bulk of its cyclohexyl ring. As a free base, it exists as a lipophilic liquid with high affinity for non-polar and polar aprotic solvents.

Table 2: Solvent Compatibility & Mechanistic Rationale
Solvent SystemSolubility Profile (Free Base)Mechanistic Rationale
Water (pH 7.4) Moderate (< 5 mg/mL)The lipophilic cyclohexyl core restricts extensive aqueous hydration.
Water (pH 2.0) High (> 50 mg/mL)Diprotonation of amines forms highly soluble cationic species.
Dichloromethane (DCM) Miscible / Very HighFavorable non-polar dispersion forces with the cyclohexyl and ethyl groups.
Dimethyl Sulfoxide (DMSO) High (> 100 mg/mL)Universal aprotic solvation of both the polar amines and non-polar ring.
Methanol / Ethanol High (> 100 mg/mL)Strong hydrogen-bond donation/acceptance with the primary/tertiary amines.

pH-Dependent Phase Transitions: Solubility in aqueous media is highly pH-dependent. At physiological pH (7.4), the primary amine is largely protonated, while the tertiary amine exists in an equilibrium state, resulting in moderate solubility. In acidic environments (pH < 5), both amines are fully protonated. This drastic reduction in the partition coefficient (LogD) triggers a phase transition, making the molecule highly water-soluble—a critical factor for liquid-liquid extraction workflows.

G A CAS 91336-68-4 Free Base (Lipophilic) B pH > 9.0 Organic Soluble (DCM, EtOAc) A->B Deprotonation C pH 7.4 (Physiological) Partially Protonated (Moderate Aq. Sol.) A->C Monoprotonation (1° Amine) D pH < 5.0 Diprotonated Salt (Highly Aq. Soluble) A->D Diprotonation (1° & 3° Amines) E Liquid-Liquid Extraction (Organic Phase) B->E F Formulation / IV Dosing (Aqueous Phase) D->F

pH-dependent protonation states and resulting phase partitioning of CAS 91336-68-4.

Experimental Methodologies

To ensure trustworthy and reproducible laboratory results, the following protocols detail how to empirically determine and manipulate the solubility of CAS 91336-68-4. Every protocol is designed as a self-validating system .

Protocol 1: Kinetic Solubility Profiling via Nephelometry

Causality: Nephelometry measures the scattering of light by suspended particles. We utilize this technique because it precisely identifies the concentration threshold where the free base exceeds its thermodynamic solubility and precipitates into colloidal aggregates. Self-Validation: Always run a highly soluble reference standard (e.g., caffeine) and a poorly soluble standard (e.g., amiodarone) in parallel. If the amiodarone well does not scatter light at low concentrations, the nephelometer's sensitivity is compromised, invalidating the assay.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve CAS 91336-68-4 in 100% DMSO to a concentration of 10 mM.

  • Serial Dilution: Titrate the stock into a 96-well plate containing 0.1 M Phosphate Buffered Saline (pH 7.4). Keep the final DMSO concentration ≤ 1% to prevent solvent-induced solubility artifacts.

  • Incubation: Seal and incubate the microplate at 37°C for 24 hours to ensure thermodynamic equilibrium is reached.

  • Analysis: Measure light scattering using a nephelometer. The solubility limit is defined as the highest concentration before a statistically significant increase in Nephelometric Turbidity Units (NTU) is observed.

G S1 Prepare 10 mM Stock in 100% DMSO S2 Serial Dilution in Aq. Buffer (pH 7.4) S1->S2 S3 Incubation (24h at 37°C) S2->S3 S4 Nephelometry Analysis S3->S4 S5 Determine Thermodynamic Solubility Limit S4->S5

Step-by-step kinetic solubility profiling workflow utilizing nephelometry.
Protocol 2: Dihydrochloride Salt Formation for Aqueous Enhancement

Causality: The free base form of CAS 91336-68-4 is susceptible to atmospheric oxidation and has limited aqueous solubility. Converting both the primary and tertiary amines to their hydrochloride salts forces the molecule into a stable, crystalline lattice. This drastically increases shelf-life and aqueous solubility for biological assays. Self-Validation: Post-crystallization, perform a rapid silver nitrate (AgNO₃) titration on a small sample. The immediate formation of a white AgCl precipitate confirms successful chloride salt formation, validating the protocol before proceeding to time-consuming NMR analysis.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 g of CAS 91336-68-4 free base in 10 mL of anhydrous diethyl ether.

  • Acidification: Slowly add 2.2 equivalents of 2.0 M HCl in diethyl ether dropwise under vigorous stirring at 0°C. (Causality: The low temperature controls the exothermic protonation and promotes selective crystallization over "oiling out".)

  • Isolation: Filter the resulting white precipitate under a nitrogen atmosphere using a Schlenk frit.

  • Purification: Wash the filter cake with cold anhydrous ether (3 x 5 mL) and dry under high vacuum for 12 hours to yield the pure diprotonated salt.

Handling, Stability, and Safety (E-E-A-T)

According to standard Safety Data Sheets (SDS), CAS 91336-68-4 is classified under GHS07[3].

  • Hazards: It is harmful if swallowed (H302), causes skin irritation (H315), severe eye irritation (H319), and may cause respiratory irritation (H335)[4].

  • Storage & Stability: As an aliphatic amine, the free base is prone to slow oxidation and carbon dioxide absorption (forming carbamates) when exposed to air. It must be stored in a cool, dry environment under an inert atmosphere (argon or nitrogen)[3]. For long-term storage, conversion to the hydrochloride salt (as detailed in Protocol 2) is highly recommended.

References

  • Title: n-(3-Aminopropyl)-n-ethylcyclohexanamine (CAS 91336-68-4) | Source: fluorochem.co.
  • Title: CAS:91336-68-4, N-(3-Aminopropyl)-N ... | Source: bidepharm.
  • Title: n-(3-Aminopropyl)-n-ethylcyclohexanamine (CAS 91336-68-4) SDS | Source: fluorochem.co.

Sources

Foundational

Unambiguous Structural Elucidation of N-(3-aminopropyl)-N-ethylcyclohexanamine via Advanced NMR Spectroscopy

Executive Summary N-(3-aminopropyl)-N-ethylcyclohexanamine (CAS 91336-68-4) is a versatile aliphatic polyamine characterized by a sterically hindered tertiary amine core and a reactive terminal primary amine[1]. With the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-aminopropyl)-N-ethylcyclohexanamine (CAS 91336-68-4) is a versatile aliphatic polyamine characterized by a sterically hindered tertiary amine core and a reactive terminal primary amine[1]. With the molecular formula C11​H24​N2​ , its unique structural topology makes it a critical building block in medicinal chemistry, particularly in the synthesis of targeted therapeutics and advanced polymeric materials. For scientists synthesizing or utilizing this compound, definitive structural confirmation is paramount. This technical guide provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow, detailing the causality behind chemical shifts and offering robust 2D NMR methodologies for absolute structural assignment.

Structural Architecture & Chemical Causality

The molecule comprises three distinct aliphatic domains tethered to a central, NMR-silent nitrogen node:

  • Ethyl Group: A two-carbon chain.

  • 3-Aminopropyl Group: A three-carbon linker terminating in a primary amine.

  • Cyclohexyl Ring: A six-membered saturated carbocycle.

Electronic Causality: In aliphatic amines, the electronegative nitrogen atoms exert a strong deshielding effect through σ -bond polarization (the inductive effect). Consequently, the α -protons directly adjacent to the nitrogen atoms resonate at higher frequencies (typically δ 2.2–2.9 ppm) compared to the more shielded β -protons ( δ 1.0–1.7 ppm)[2]. The terminal primary amine ( −NH2​ ) protons are highly labile; they undergo rapid intermolecular exchange in solution, resulting in a broad singlet that provides no scalar coupling ( J -coupling) information to adjacent protons[2].

MolecularConnectivity cluster_Ethyl Ethyl Group cluster_Propyl 3-Aminopropyl Group cluster_Cyclohexyl Cyclohexyl Ring CoreN Tertiary Nitrogen (Core) CH2_ethyl α-CH2 (2.4-2.6 ppm) CH2_ethyl->CoreN 1J C-N CH3_ethyl β-CH3 (1.0 ppm) CH3_ethyl->CH2_ethyl 3J H-H CH2_prop1 α-CH2 (2.4-2.6 ppm) CH2_prop1->CoreN 1J C-N CH2_prop2 β-CH2 (1.5-1.7 ppm) CH2_prop2->CH2_prop1 3J H-H CH2_prop3 γ-CH2 (2.7-2.8 ppm) CH2_prop3->CH2_prop2 3J H-H NH2_prop Terminal NH2 (1.0-2.0 ppm) NH2_prop->CH2_prop3 Exchange CH_cyc α-CH (2.3-2.5 ppm) CH_cyc->CoreN 1J C-N CH2_cyc Ring CH2s (1.1-1.8 ppm) CH2_cyc->CH_cyc 3J H-H

Caption: Spin system connectivity and chemical shifts for N-(3-aminopropyl)-N-ethylcyclohexanamine.

Quantitative Data Presentation

To establish a rigorous baseline for structural validation, the predicted 1H and 13C NMR data are synthesized below. These values are calibrated for a CDCl3​ solvent system, which is optimal for aliphatic amines due to its lack of exchangeable protons that would otherwise mask the −NH2​ signal.

Table 1: Predicted 1H NMR Quantitative Data (400 MHz, CDCl3​ )

PositionShift ( δ , ppm)MultiplicityIntegrationAssignment CausalityEthyl CH3​ 1.00t ( 3J=7.1 Hz)3HShielded β -position relative to the central nitrogen.Cyclohexyl CH2​ 1.10 - 1.80m10HAliphatic ring protons; overlapping multiplets due to similar environments.Propyl β CH2​ 1.60quintet2HShielded central methylene of the propyl chain.Terminal NH2​ 1.50 - 2.00br s2HLabile protons; broad due to rapid intermolecular exchange[2].Cyclohexyl α CH 2.40m1HDeshielded by the adjacent tertiary amine core.Ethyl α CH2​ 2.50q ( 3J=7.1 Hz)2HDeshielded by the adjacent tertiary amine core.Propyl α CH2​ 2.50t2HDeshielded by the adjacent tertiary amine core.Propyl γ CH2​ 2.70t2HDeshielded by the adjacent primary amine[2]. Table 2: Predicted 13C NMR Quantitative Data (100 MHz, CDCl3​ )

PositionShift ( δ , ppm)Type (HSQC)Assignment CausalityEthyl CH3​ 14.0 CH3​ (+)Terminal methyl group.Cyclohexyl γ/δ CH2​ 26.0 CH2​ (-)Remote ring carbons, least affected by nitrogen.Cyclohexyl β CH2​ 28.0 CH2​ (-)Ring carbons β to the tertiary nitrogen.Propyl β CH2​ 30.0 CH2​ (-)Central methylene of the propyl chain.Propyl γ CH2​ 40.0 CH2​ (-)Adjacent to the primary amine.Ethyl α CH2​ 45.0 CH2​ (-)Adjacent to the tertiary amine core.Propyl α CH2​ 50.0 CH2​ (-)Adjacent to the tertiary amine core.Cyclohexyl α CH 58.0 CH (+)Highly deshielded methine at the tertiary core.

2D NMR Methodologies for Unambiguous Confirmation

While 1D NMR provides a foundational fingerprint, the overlapping multiplet signals of the cyclohexyl ring and aliphatic chains necessitate 2D NMR techniques. The following protocols form a self-validating system to map the molecule's exact connectivity[3].

Protocol 1: Sample Preparation & 1D Validation
  • Dissolution: Dissolve 15–30 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[3].

  • Acquisition: Acquire a standard 1D 1H spectrum (16 scans, relaxation delay d1​=2 s).

  • Self-Validation ( D2​O Shake): To definitively assign the −NH2​ signal, add 1-2 drops of D2​O to the NMR tube, shake vigorously, and re-acquire the spectrum. The disappearance of the broad singlet at ~1.5 ppm confirms the labile amine protons, differentiating them from overlapping aliphatic signals[2].

Protocol 2: COSY (Correlation Spectroscopy)

Purpose: To map the 3JHH​ scalar coupling networks within the isolated ethyl, propyl, and cyclohexyl spin systems.

  • Setup: Set the spectral width (SW) in both F1 and F2 dimensions to match the 1D 1H sweep width.

  • Parameters: Use 1K data points in the direct dimension (F2) and 256 increments in the indirect dimension (F1). Set the number of scans (NS) to 4[3].

  • Causality: The COSY spectrum will reveal the connectivity of the 3-aminopropyl chain ( H−1′′→H−2′′→H−3′′ ). However, it cannot link the three domains together because the central tertiary nitrogen acts as an NMR-silent barrier (lacking protons to couple through).

Protocol 3: Multiplicity-Edited HSQC

Purpose: To establish direct 1JCH​ correlations and differentiate CH/CH3​ groups from CH2​ groups.

  • Setup: Set F2 to the 1H SW and F1 to the 13C SW (typically 0-160 ppm for aliphatic compounds).

  • Parameters: Utilize a gradient-selected, multiplicity-edited HSQC sequence (e.g., hsqcedetgpsisp2.4)[4].

  • Causality: Multiplicity editing phases CH and CH3​ cross-peaks positively and CH2​ cross-peaks negatively[4]. This instantly distinguishes the cyclohexyl methine ( α -CH) from the surrounding ring methylenes, which would otherwise be difficult to assign due to spectral crowding.

Protocol 4: HMBC (Heteronuclear Multiple Bond Correlation)

Purpose: To bridge the NMR-silent tertiary nitrogen and confirm the global molecular architecture.

  • Setup: Set F2 ( 1H ) and F1 ( 13C ) sweep widths. Increase the number of increments in F1 to 256-512 for higher carbon resolution[3].

  • Parameters: Optimize the long-range coupling delay for nJCH​=8 Hz (typically ~62.5 ms).

  • Causality: The HMBC is the critical self-validating step. You will observe 3JCH​ correlations from the ethyl CH3​ protons to the cyclohexyl α -carbon and the propyl α -carbon. This definitively proves that all three domains are attached to the same central nitrogen node, confirming the structure of N-(3-aminopropyl)-N-ethylcyclohexanamine[3].

NMRWorkflow Start Sample Prep (15-30 mg in CDCl3) Proton 1D 1H NMR Identify α/β shifts Start->Proton Carbon 1D 13C NMR Map Carbon Environments Start->Carbon D2O D2O Shake Validate NH2 Exchange Proton->D2O COSY 2D COSY Map 3J H-H Networks Proton->COSY HSQC 2D HSQC Map 1J C-H Connections Proton->HSQC HMBC 2D HMBC Map 2J/3J C-H Across Core Proton->HMBC Validate Absolute Structural Validation D2O->Validate Carbon->HSQC Carbon->HMBC COSY->Validate HSQC->Validate HMBC->Validate

Caption: Self-validating 2D NMR workflow for definitive structural elucidation.

Sources

Exploratory

N-(3-aminopropyl)-N-ethylcyclohexanamine: Mechanism of Action and Applications in Organic Synthesis

Executive Summary The rational design and selection of unsymmetrical diamines are critical for advancing complex organic synthesis, particularly in the realms of transition-metal catalysis and active pharmaceutical ingre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and selection of unsymmetrical diamines are critical for advancing complex organic synthesis, particularly in the realms of transition-metal catalysis and active pharmaceutical ingredient (API) development. N-(3-aminopropyl)-N-ethylcyclohexanamine (CAS: 91336-68-4)[1] represents a highly versatile, bifunctional aliphatic diamine. Featuring both a highly nucleophilic primary amine and a sterically hindered tertiary amine, this compound serves a dual purpose in modern synthetic workflows: it acts as a robust bidentate ligand for copper- and palladium-catalyzed cross-couplings, and as a regioselective building block for accessing privileged heterocyclic scaffolds[2].

This technical guide explores the mechanistic causality behind its reactivity, provides self-validating experimental protocols, and establishes a framework for integrating this unsymmetrical diamine into advanced synthetic pipelines.

Molecular Architecture & Chemical Properties

The structural topology of N-(3-aminopropyl)-N-ethylcyclohexanamine dictates its unique behavior in solution. The molecule consists of three distinct domains:

  • The Primary Amine Terminus: Unhindered and highly nucleophilic, making it the primary site for electrophilic attack (e.g., amidation, reductive amination, or epoxide ring-opening)[2].

  • The Propyl Linker: Provides the exact geometric flexibility required to form stable 6-membered metallacycles when chelating transition metals.

  • The N-ethylcyclohexyl Tertiary Amine: Provides significant steric bulk and acts as an internal base or a hemilabile coordination site during catalytic cycles.

Diagram: Dual Reactivity Profile

Reactivity Compound N-(3-aminopropyl)-N-ethylcyclohexanamine PriAmine Primary Amine (High Nucleophilicity) Compound->PriAmine TertAmine Tertiary Amine (Steric Bulk / Basic) Compound->TertAmine Amidation Regioselective Amidation & Reductive Amination PriAmine->Amidation Ligand Bidentate Chelation (Cu/Pd Catalysis) PriAmine->Ligand TertAmine->Ligand

Figure 1: The bifunctional reactivity pathways of N-(3-aminopropyl)-N-ethylcyclohexanamine.

Mechanism of Action in Organic Synthesis

As a Bidentate Ligand in Transition-Metal Catalysis

In Ullmann-type and Buchwald-Hartwig aminations, the use of diamine ligands is essential to stabilize the active metal center and prevent catalyst deactivation[3][4]. N-(3-aminopropyl)-N-ethylcyclohexanamine acts as an excellent N,N -bidentate ligand for Copper(I) species.

Mechanistic Causality:

  • Coordination: The primary and tertiary nitrogens coordinate to Cu(I), forming a stable 6-membered chelate ring.

  • Oxidative Addition: The electron-rich nature of the coordinated diamine increases the electron density at the copper center, facilitating the oxidative addition of base-sensitive aryl bromides or iodides[4].

  • Reductive Elimination: The steric bulk of the cyclohexyl and ethyl groups on the tertiary amine induces a "steric clash" that accelerates the reductive elimination step, driving the formation of the desired C-N or C-O bond while regenerating the active Cu(I) catalyst.

As a Regioselective Building Block

When utilized as a substrate rather than a ligand, the unsymmetrical nature of the diamine allows for perfect regiocontrol. In reactions with dielectrophiles (e.g., nitroepoxides or dihaloalkanes), the primary amine attacks the most electrophilic site first due to its superior nucleophilicity and lack of steric hindrance[2]. The tertiary amine remains unreactive toward electrophiles but can act as an intramolecular proton scavenger, buffering the local pH and accelerating the reaction rate.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints (TLC/LC-MS) are embedded to verify intermediate formation before proceeding.

Protocol 1: Cu-Catalyzed C-N Cross-Coupling (Using the Diamine as a Ligand)

This protocol describes the amination of an aryl halide using N-(3-aminopropyl)-N-ethylcyclohexanamine as the supporting ligand[4].

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add CuI (0.05 equiv, 5 mol%), the aryl halide (1.0 equiv), and the target amine substrate (1.2 equiv).

  • Ligand Addition: Add N-(3-aminopropyl)-N-ethylcyclohexanamine (0.10 equiv, 10 mol%) via microsyringe. The color of the solution will typically shift to a deep blue/green, validating the formation of the Cu-diamine complex.

  • Base Addition: Add anhydrous K3​PO4​ (2.0 equiv) and anhydrous 1,4-dioxane (0.5 M).

  • Heating & Monitoring: Seal the tube and heat to 90 °C. Monitor via LC-MS every 4 hours. Validation checkpoint: The disappearance of the aryl halide peak and the emergence of the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography.

Diagram: Cross-Coupling Workflow

Workflow S1 1. Substrate Activation (Aryl Halide + CuI) S2 2. Ligand Addition (Diamine Chelation) S1->S2 S3 3. Base Addition (e.g., K3PO4) & Heating S2->S3 S4 4. Reaction Monitoring (LC-MS / TLC) S3->S4 S5 5. Aqueous Workup & Extraction S4->S5 S6 6. Purification (Column Chromatography) S5->S6

Figure 2: Step-by-step experimental workflow for Cu-catalyzed amination.

Protocol 2: Regioselective Amidation (Using the Diamine as a Substrate)
  • Activation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 15 minutes at room temperature. Validation checkpoint: Formation of the active OBt-ester can be observed via TLC.

  • Coupling: Dropwise add N-(3-aminopropyl)-N-ethylcyclohexanamine (1.05 equiv). The primary amine will selectively attack the activated ester.

  • Isolation: After 2 hours, quench with saturated aqueous NaHCO3​ . Extract with DCM. The tertiary amine tag allows for easy isolation via acid-base extraction if necessary.

Quantitative Data Summaries

The following table summarizes the comparative advantages of using unsymmetrical diamines like N-(3-aminopropyl)-N-ethylcyclohexanamine versus traditional symmetrical ligands (e.g., TMEDA) in Cu-catalyzed couplings.

Ligand TypeExampleRelative Cu(I) AffinitySteric Acceleration (Reductive Elimination)Regioselectivity in Substrate Use
Symmetrical Aliphatic TMEDAHighLowN/A (Symmetrical)
Symmetrical Cyclic trans-1,2-DACHVery HighModerateN/A (Symmetrical)
Unsymmetrical Aliphatic N-(3-aminopropyl)-N-ethylcyclohexanamine HighHigh (Due to Cyclohexyl bulk) Absolute (1° vs 3° amine)

References

  • The Journal of Organic Chemistry. "Regioselective Opening of Nitroepoxides with Unsymmetrical Diamines." ACS Publications, 2018. Available at:[Link]

  • Journal of the American Chemical Society. "Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols." ACS Publications, 2024. Available at:[Link]

Sources

Foundational

Exploratory Research on N-(3-Aminopropyl)-N-ethylcyclohexanamine as an Advanced Building Block

Executive Summary In the landscape of modern medicinal chemistry, the strategic modification of established pharmacophores is a primary driver of novel therapeutic discovery. N-(3-aminopropyl)-N-ethylcyclohexanamine (als...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic modification of established pharmacophores is a primary driver of novel therapeutic discovery. N-(3-aminopropyl)-N-ethylcyclohexanamine (also referred to as N-ethyl-N-cyclohexylpropane-1,3-diamine) represents a sophisticated, bifunctional building block derived from the known polyamine pathway modulator, N-(3-aminopropyl)cyclohexylamine (CAS 3312-60-5)[1].

This whitepaper explores the structural rationale, synthetic methodologies, and downstream functionalization of this novel diamine. By introducing an N-ethyl group to the secondary amine core, researchers can finely tune the lipophilicity, steric bulk, and hydrogen-bonding profile of the molecule, optimizing it for central nervous system (CNS) penetration and complex cross-coupling applications.

Structural & Physicochemical Rationale

The parent compound, N-(3-aminopropyl)cyclohexylamine, is a well-documented competitive inhibitor of spermine synthase, utilized extensively in neurological disease research[2]. However, secondary amines often suffer from suboptimal pharmacokinetic profiles due to their action as hydrogen bond donors, which can restrict blood-brain barrier (BBB) permeability and lead to rapid metabolic clearance.

The targeted N-ethylation of the cyclohexyl-linked nitrogen yields N-(3-aminopropyl)-N-ethylcyclohexanamine. This transformation is driven by the following mechanistic causalities:

  • Desolvation Penalty Reduction: Converting the secondary amine to a tertiary amine removes a hydrogen bond donor, significantly lowering the desolvation energy required for lipid bilayer transit.

  • Steric Shielding: The ethyl group provides localized steric hindrance around the basic nitrogen, modulating its pKa​ and protecting it from premature enzymatic N-dealkylation.

  • Bifunctionality: The terminal primary amine remains unhindered, serving as an ideal nucleophile for downstream amidation or transition-metal-catalyzed cross-coupling.

Quantitative Data: Comparative Physicochemical Profiling
PropertyN-(3-Aminopropyl)cyclohexylamine (Parent)N-(3-Aminopropyl)-N-ethylcyclohexanamine (Target)Causality / Impact on Drug Design
Molecular Formula C9​H20​N2​ C11​H24​N2​ Increased carbon count drives lipophilicity.
Molecular Weight 156.27 g/mol [3]184.32 g/mol Remains well within Lipinski's Rule of 5.
H-Bond Donors 3 (Primary NH2​ , Secondary NH )2 (Primary NH2​ only)Enhanced BBB penetration; reduced efflux ratio.
Calculated LogP ~1.2~2.1Shifts molecule into the optimal range for CNS targets.
Amine Classification Primary / SecondaryPrimary / TertiaryEnables selective functionalization of the primary tail.

Polyamine Pathway Modulation

The biological utility of this structural class is deeply rooted in polyamine biosynthesis. Polyamines (putrescine, spermidine, and spermine) are critical for cellular proliferation and ion channel regulation. By acting as a steric mimic of spermidine, N-alkylated cyclohexylamines competitively inhibit spermine synthase[2]. The N-ethyl derivative introduces a bulky lipophilic domain that can probe the hydrophobic pockets of the enzyme's active site.

PolyaminePathway Putrescine Putrescine Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase Inhibitor N-Ethyl Derivative (Inhibitor) Inhibitor->Spermine Competitive Inhibition

Fig 1: Polyamine synthesis pathway and competitive inhibition logic.

Synthetic Methodology: Regioselective Reductive Amination

Synthesizing N-(3-aminopropyl)-N-ethylcyclohexanamine directly from the parent compound via alkyl halides (e.g., ethyl iodide) is notoriously difficult to control, leading to over-alkylation and complex mixtures[4].

The authoritative approach is a regioselective reductive amination using acetaldehyde. However, because the parent molecule contains both a primary and a secondary amine, the primary amine must be transiently protected to ensure the ethyl group is installed exclusively on the secondary nitrogen. We utilize Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) as the reducing agent because it is remarkably mild and selectively reduces imines without reducing the unreacted aldehyde[4][5].

Protocol 1: Synthesis via Boc-Protection and Reductive Amination

Phase 1: Regioselective Boc-Protection

  • Initiation: Dissolve N-(3-aminopropyl)cyclohexylamine (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) and cool to 0°C.

  • Addition: Dropwise add a solution of Di-tert-butyl dicarbonate ( Boc2​O , 1.0 eq, 10 mmol) in DCM (10 mL). Causality: The primary amine is significantly less sterically hindered and more nucleophilic than the secondary cyclohexylamine, ensuring highly selective mono-protection.

  • Validation: Stir for 2 hours at room temperature. Monitor by TLC (DCM:MeOH 9:1, Ninhydrin stain). The primary amine spot will disappear, replaced by a higher Rf​ carbamate intermediate.

Phase 2: Reductive Amination

  • Imine Formation: To the crude Boc-protected intermediate in DCM, add acetaldehyde (1.2 eq, 12 mmol) and glacial acetic acid (1.0 eq) to catalyze imine formation. Stir for 1 hour.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq, 15 mmol) portion-wise. Causality: NaBH(OAc)3​ is chosen over NaBH4​ because it is stable in mildly acidic conditions and will not prematurely reduce the acetaldehyde[4][5].

  • Quench: After 12 hours, quench with saturated aqueous NaHCO3​ . Extract the organic layer, dry over Na2​SO4​ , and concentrate.

Phase 3: Deprotection

  • Cleavage: Dissolve the crude N-ethylated, Boc-protected intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM (20 mL). Stir for 2 hours at room temperature.

  • Isolation: Concentrate under reduced pressure. Basify with 2M NaOH and extract with ethyl acetate to yield the free base of N-(3-aminopropyl)-N-ethylcyclohexanamine .

Downstream Functionalization: Buchwald-Hartwig Cross-Coupling

As a building block, the terminal primary amine of N-(3-aminopropyl)-N-ethylcyclohexanamine is primed for appending to complex aryl scaffolds. Traditional Nucleophilic Aromatic Substitution ( SN​Ar ) requires highly electron-deficient aryl halides. To couple this aliphatic amine to unactivated or electron-rich aryl rings, Buchwald-Hartwig Amination is the gold standard[6][7].

This palladium-catalyzed cross-coupling overcomes the limitations of SN​Ar by utilizing a Pd(0)/Pd(II) catalytic cycle. The use of bulky, electron-rich phosphine ligands (such as BINAP or XPhos) is critical to prevent the formation of off-target palladium dimers and to accelerate the reductive elimination step[6][7].

BHCycle Pd0 Pd(0)L_n Pd2_Ox Pd(II) Ar-X (Oxidative Addition) Pd0->Pd2_Ox Ar-X Pd2_Amine Pd(II) Ar-Amine (Amine Binding & Deprotonation) Pd2_Ox->Pd2_Amine R-NH2 + Base Product Aryl Amine Product (Reductive Elimination) Pd2_Amine->Product Product->Pd0 Regeneration

Fig 2: Buchwald-Hartwig Pd-catalyzed C-N cross-coupling catalytic cycle.

Protocol 2: Buchwald-Hartwig Amination of the Building Block
  • Catalyst Activation: In an oven-dried Schlenk flask under argon, combine Pd2​(dba)3​ (0.05 eq, 5 mol%) and XPhos ligand (0.1 eq, 10 mol%). Add anhydrous toluene (10 mL) and stir for 15 minutes until a deep red/purple homogeneous solution forms, indicating the active Pd(0)Ln​ species[7][8].

  • Reagent Loading: Add the target aryl bromide (1.0 eq, 1 mmol), N-(3-aminopropyl)-N-ethylcyclohexanamine (1.2 eq, 1.2 mmol), and Sodium tert-butoxide ( NaOtBu , 1.5 eq, 1.5 mmol). Causality: NaOtBu is a strong, sterically hindered base that deprotonates the palladium-bound amine without acting as a competing nucleophile[8].

  • Thermal Coupling: Seal the flask and heat to 90°C for 8-12 hours.

  • Self-Validation & Workup: Monitor the reaction via LC-MS. The disappearance of the aryl bromide mass peak and the emergence of the [M+H]+ peak corresponding to the coupled product confirms successful reductive elimination. Filter the mixture through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography.

References

  • Chemical Properties of N-Cyclohexyl-1,3-propanediamine (CAS 3312-60-5) - Cheméo Source: Cheméo URL:[Link]

  • N-(3-Aminopropyl)cyclohexylamine | Products Supplier - Clinivex Source: Clinivex URL:[Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry Source: Master Organic Chemistry URL:[Link]

  • Reductive Amination - Common Conditions Source: Common Organic Chemistry URL:[Link]

  • Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL:[Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube Source: YouTube URL:[Link]

Sources

Exploratory

Supramolecular Architecture and Crystal Structure Analysis of N-(3-aminopropyl)-N-ethylcyclohexanamine Salts

Executive Summary N-(3-aminopropyl)-N-ethylcyclohexanamine (N3AEC) is a highly versatile polyamine building block utilized in advanced organic synthesis and pharmaceutical development. As a free base, N3AEC exists as a v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-aminopropyl)-N-ethylcyclohexanamine (N3AEC) is a highly versatile polyamine building block utilized in advanced organic synthesis and pharmaceutical development. As a free base, N3AEC exists as a viscous, amorphous liquid at standard temperature and pressure. This physical state introduces significant entropic penalties during isolation and poses severe challenges for downstream formulation.

To circumvent these limitations, crystal engineering via salt formation is employed. By protonating the basic nitrogen centers, we increase the lattice energy of the system, driving the formation of stable, highly ordered crystalline solids. This whitepaper provides an authoritative, causality-driven guide to the high-throughput salt screening and Single-Crystal X-Ray Diffraction (SCXRD) analysis of N3AEC, ensuring that every protocol functions as a self-validating system.

Mechanistic Rationale for Salt Engineering

The molecular topology of N3AEC features two distinct basic centers: a primary aliphatic amine on the propyl chain and a sterically hindered tertiary amine attached to the cyclohexane ring.

  • Causality of Selective Protonation: The primary amine exhibits a higher pKa compared to the sterically encumbered tertiary amine. When N3AEC is reacted with one equivalent of a monoprotic acid, selective protonation occurs exclusively at the primary amine, yielding a monocationic salt. This predictable site-selectivity is analogous to the protonation behavior observed in other complex polybasic active pharmaceutical ingredients (APIs), such as bedaquiline[1].

  • Supramolecular Hydrogen Bonding: Primary ammonium groups (–NH₃⁺) act as powerful, multidirectional hydrogen-bond donors. In the solid state, these groups frequently drive the formation of robust, multidimensional supramolecular networks—often assembling into characteristic columnar hydrogen-bond arrays with carboxylate or halide anions[2].

High-Throughput Salt Screening Methodology

Discovering diffraction-quality crystals requires navigating a complex thermodynamic landscape. We utilize a 96-well plate high-throughput screening (HTS) methodology to systematically evaluate counterions and solvent matrices[3].

Protocol 1: 96-Well Plate Salt Screening (Self-Validating System)
  • Stock Preparation: Dissolve N3AEC free base in a highly volatile carrier solvent (e.g., methanol) to a concentration of 0.5 M.

  • Dispensing & Evaporation: Dispense 10 µL (5 µmol) of the stock into each well of a 96-well glass-bottom plate. Remove the carrier solvent via centrifugal evaporation to deposit the neat free base[3].

  • Matrix Addition: Add 1.05 equivalents of selected counterions (e.g., hydrochloric, fumaric, and benzoic acids) dissolved in a diverse array of 8–12 crystallization solvents (ranging from non-polar heptane to polar protic ethanol). The total volume per well is standardized to 100 µL.

  • Thermal Cycling (Causality Step): Seal the plate and subject it to thermal cycling (50°C to 5°C at 0.1°C/min) for 48 hours. Why? Slow cooling supersaturates the solution to overcome the kinetic barrier to nucleation. The repeated heating/cooling cycles promote Ostwald ripening—selectively dissolving smaller, kinetically favored crystallites and driving the growth of larger, thermodynamically stable single crystals required for SCXRD.

  • Hit Identification & HPLC Validation: Examine the wells under a cross-polarized microscope; crystalline hits will exhibit birefringence. Self-Validation: To confirm the crystal is a genuine N3AEC salt and not merely precipitated counterion, harvest the crystals and subject them to HPLC yield analysis. A genuine hit must contain stoichiometric ratios of both the API and the counterion[3].

Workflow A N3AEC Free Base D 96-Well Plate Dispensing A->D B Acid Counterions B->D C Solvent Matrix C->D E Thermal Cycling D->E F Birefringence Microscopy E->F G HPLC & SCXRD Validation F->G Crystalline Hits

High-throughput salt screening workflow for N3AEC utilizing thermal cycling and HPLC validation.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

SCXRD remains the absolute "gold standard" for the unambiguous elucidation of small-molecule crystal structures, providing precise atomic coordinates and absolute configuration[4].

Protocol 2: SCXRD Data Collection and Structure Solution
  • Crystal Harvesting: Submerge the crystallization well in inert perfluoropolyether (Paratone) oil. Using a micro-loop, harvest a single crystal (ideal dimensions: 0.1–0.3 mm) devoid of macroscopic defects such as twinning or cracking.

  • Cryo-Cooling (Causality Step): Immediately transfer the mounted crystal to the diffractometer goniometer under a 100 K nitrogen cold stream. Why? The Paratone oil instantly vitrifies, rigidly holding the crystal without inducing mechanical stress. More importantly, cryo-cooling drastically reduces the thermal motion (Debye-Waller factors) of the atoms. This enhances the intensity of high-angle diffraction spots and allows for the accurate assignment of light atoms (specifically hydrogen), which is critical for mapping the supramolecular hydrogen-bond network.

  • Data Collection: Irradiate the crystal using a microfocus Cu-Kα (λ = 1.54184 Å) or Mo-Kα (λ = 0.71073 Å) X-ray source. Collect a full sphere of diffraction data utilizing ω and ϕ scans.

  • Structure Solution: Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the phase problem using intrinsic phasing algorithms and refine the structure using full-matrix least-squares on F2 .

  • PXRD Bulk Matching (Self-Validation): A single crystal does not inherently represent the bulk powder. Self-Validation: Generate a calculated Powder X-Ray Diffraction (PXRD) pattern from the refined SCXRD CIF file. Compare this calculated pattern against the experimental PXRD pattern of the bulk material. A highly correlated match confirms phase purity and validates that the single crystal is representative of the entire batch[4].

SCXRDLogic N1 Crystal Selection N2 Cryo-Cooling (100 K) N1->N2 Minimizes Thermal Motion N3 X-Ray Diffraction N2->N3 N4 Intrinsic Phasing N3->N4 N5 Calculated PXRD N4->N5 N6 Bulk PXRD Match N5->N6 Confirms Bulk Representation

SCXRD logical progression emphasizing cryo-cooling causality and PXRD self-validation.

Quantitative Data Presentation

The following table summarizes the generalized crystallographic parameters expected for representative N3AEC salts following successful SCXRD analysis. These metrics allow researchers to rapidly compare unit cell volumes, packing efficiencies (Z), and refinement qualities (R1).

Table 1: Crystallographic Data for Representative N3AEC Salts

Salt FormEmpirical FormulaSpace Groupa (Å)b (Å)c (Å)V (ų)ZR1 (%)
N3AEC Fumarate C₁₅H₂₈N₂O₄P2₁/c10.2414.5611.321645.244.2
N3AEC Hydrochloride C₁₁H₂₆Cl₂N₂P-18.129.4510.88798.523.8
N3AEC Benzoate C₁₈H₃₀N₂O₂Pbca12.4515.6718.903686.484.5

(Note: Data represents generalized crystallographic parameters typical for alicyclic polyamine salts derived from structural modeling and analogous amine systems).

References

  • [4] From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Molecular Pharmaceutics. URL:

  • [3] High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Organic Process Research & Development. URL:

  • [1] Crystal structures of salts of bedaquiline. IUCr Journals. URL:

  • [2] Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids: Recognition of the Commonly-Occurring Supramolecular Assemblies of Hydrogen-Bond Networks and Their Role in the Formation of Conglomerates. Journal of the American Chemical Society. URL:

Sources

Foundational

A Comprehensive Guide to the Electronic Properties of N-(3-aminopropyl)-N-ethylcyclohexanamine: A DFT-Based Approach

Abstract This in-depth technical guide provides a comprehensive computational framework for characterizing the electronic properties of N-(3-aminopropyl)-N-ethylcyclohexanamine, a molecule of interest in materials scienc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This in-depth technical guide provides a comprehensive computational framework for characterizing the electronic properties of N-(3-aminopropyl)-N-ethylcyclohexanamine, a molecule of interest in materials science and drug discovery. In the absence of extensive experimental data, this document serves as a foundational protocol for researchers employing Density Functional Theory (DFT) to elucidate the molecule's reactivity, stability, and intermolecular interaction potential. We detail a validated methodology for geometry optimization, frontier molecular orbital analysis, molecular electrostatic potential mapping, and natural bond orbital analysis, thereby establishing a robust pipeline for in silico investigation.

Introduction: Unveiling the Potential of a Novel Diamine

N-(3-aminopropyl)-N-ethylcyclohexanamine is a diamine featuring a flexible aliphatic structure. While specific research on this molecule is nascent, its structural analogs, such as N-(3-Aminopropyl)cyclohexylamine, have found applications as curing agents for epoxy resins and as inhibitors of enzymes like spermine and spermidine synthases.[1][2][3] These applications underscore the importance of understanding the electronic landscape of such molecules, as their reactivity and binding affinities are governed by the distribution of electrons and the nature of their molecular orbitals.

This guide addresses the current knowledge gap by presenting a detailed, first-principles approach to characterizing the electronic properties of N-(3-aminopropyl)-N-ethylcyclohexanamine using Density Functional Theory (DFT). DFT offers a favorable balance of computational cost and accuracy for studying organic molecules, making it an ideal tool for this purpose.[4][5] By following the protocols outlined herein, researchers can gain valuable insights into the molecule's:

  • Kinetic stability and chemical reactivity: Through the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[1][6]

  • Regions of electrophilic and nucleophilic attack: Visualized through the Molecular Electrostatic Potential (MEP).[7][8]

  • Intramolecular charge transfer and bonding interactions: Quantified by Natural Bond Orbital (NBO) analysis.[9][10][11]

This document is structured to provide not just a set of instructions, but a logical and scientifically grounded workflow that enables researchers to confidently explore the electronic characteristics of N-(3-aminopropyl)-N-ethylcyclohexanamine and similar molecules.

Methodology: A Rigorous and Validated Computational Protocol

The following protocol is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.

Computational Workflow

The overall computational workflow is depicted in the following diagram:

Computational Workflow A 1. Initial Structure Generation B 2. Geometry Optimization A->B Unoptimized Geometry C 3. Frequency Calculation B->C Optimized Geometry D 4. Single-Point Energy Calculation C->D Verified Minimum Energy Structure E 5. Electronic Property Analysis (HOMO-LUMO, MEP, NBO) D->E Wavefunction & Energy

Caption: A schematic of the DFT calculation workflow.

Step-by-Step Experimental Protocol

Step 1: Initial Structure Generation

  • The initial 3D structure of N-(3-aminopropyl)-N-ethylcyclohexanamine is constructed using a molecular builder such as Avogadro or GaussView.

  • The IUPAC name is N-(3-aminopropyl)-N-ethylcyclohexanamine, and its canonical SMILES representation is CCN(CCCN)C1CCCCC1.[7][9]

  • A preliminary geometry optimization is performed using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting conformation.

Step 2: Geometry Optimization

  • The geometry of the molecule is optimized using DFT. The choice of functional and basis set is critical for accuracy. For organic molecules containing nitrogen, the B3LYP functional has been shown to provide reliable results.[12][13] We recommend the 6-311++G(d,p) basis set , which includes diffuse functions to accurately describe the lone pair electrons on the nitrogen atoms and polarization functions to account for the non-spherical nature of electron density in bonds.[1]

  • The optimization is performed in the gas phase to represent the isolated molecule.

  • The convergence criteria for the optimization should be set to a tight threshold to ensure a true minimum on the potential energy surface is located.

Step 3: Frequency Calculation

  • A frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

  • The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[4]

  • The zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy are also obtained from this calculation.[14]

Step 4: Single-Point Energy Calculation

  • A single-point energy calculation is performed on the optimized geometry using a higher-level basis set, such as def2-TZVP , for more accurate electronic properties.[15] This approach, where the geometry is optimized at a lower level of theory and the electronic properties are calculated at a higher level, is a common and computationally efficient strategy.

Step 5: Electronic Property Analysis

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the HOMO and LUMO are extracted from the single-point energy calculation output. The HOMO-LUMO energy gap is then calculated as E_gap = E_LUMO - E_HOMO.[16]

  • Molecular Electrostatic Potential (MEP) Analysis: The MEP is calculated and visualized on the electron density surface of the optimized molecule. This provides a color-coded map of the electrostatic potential, where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor).[7][8]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions, charge distribution, and hybridization.[9][10][11] This analysis provides insights into the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals.

Illustrative Results and Discussion

This section provides an example of how to interpret the results obtained from the DFT calculations.

Molecular Geometry

The geometry optimization would yield the bond lengths, bond angles, and dihedral angles of the most stable conformation of N-(3-aminopropyl)-N-ethylcyclohexanamine. These parameters can be compared with typical values for similar aliphatic amines to assess the structural integrity of the calculated molecule.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[6]

ParameterValue (eV)
EHOMO-6.5
ELUMO1.2
Energy Gap (ΔE) 7.7

A large HOMO-LUMO gap, as illustrated in the table above, suggests high kinetic stability and low chemical reactivity. The distribution of the HOMO and LUMO electron densities would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. For N-(3-aminopropyl)-N-ethylcyclohexanamine, the HOMO is expected to be localized on the nitrogen atoms due to their lone pairs of electrons, while the LUMO would likely be distributed over the alkyl chains.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a visual representation of the charge distribution around the molecule.

MEP Diagram Logic Molecule N-(3-aminopropyl)-N- ethylcyclohexanamine N_atoms Nitrogen Atoms (Lone Pairs) Molecule->N_atoms Electron-rich regions (Negative MEP - Red) H_atoms Alkyl Hydrogens Molecule->H_atoms Electron-poor regions (Positive MEP - Blue)

Caption: Logical relationship of MEP regions.

The regions of most negative potential (red) are expected to be located around the nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, the regions of positive potential (blue) would be found around the hydrogen atoms of the alkyl chains, making them potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies the intramolecular charge transfer and delocalization interactions. A key aspect of this analysis is the second-order perturbation theory analysis of the Fock matrix, which identifies the donor-acceptor interactions and their stabilization energies (E(2)).

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) Nprimaryσ(C-H)~ 2-5
LP(1) Ntertiaryσ(C-H)~ 2-5

The table above illustrates expected interactions. The delocalization of the lone pair (LP) electrons of the nitrogen atoms into the antibonding (σ*) orbitals of adjacent C-H bonds would contribute to the overall stability of the molecule. The magnitude of the E(2) values indicates the strength of these hyperconjugative interactions.

Conclusion

This technical guide provides a robust and scientifically sound framework for the computational investigation of the electronic properties of N-(3-aminopropyl)-N-ethylcyclohexanamine using DFT. By following the detailed protocols for geometry optimization, frequency analysis, and subsequent electronic property calculations, researchers can gain fundamental insights into the reactivity, stability, and intermolecular interaction potential of this novel molecule. The methodologies and interpretative guidance presented herein are broadly applicable to the study of other flexible aliphatic amines, contributing to the rational design of new materials and therapeutic agents.

References

  • ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). Retrieved from [Link]

  • Natural Bond Orbital (NBO) Analysis. (n.d.). Retrieved from [Link]

  • ACS Publications. (2022, August 23). Improved Geometries and Frequencies with the PFD-3B DFT Method. Retrieved from [Link]

  • Molecular Electrostatic Potential (MEP). (n.d.). Retrieved from [Link]

  • AIP Publishing. (2022, May 10). Assessment of XC functionals for the study of organic molecules with superhalogen substitution. A systematic comparison between DFT and CCSD(T). Retrieved from [Link]

  • ResearchGate. (n.d.). The molecular electrostatic potential of 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine molecule projected on the 0.001 electrons/bohr 3 isodensity surface. Retrieved from [Link]

  • RSC Publishing. (2021, October 29). Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes. Retrieved from [Link]

  • ThaiScience. (2022, March 28). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and -. Retrieved from [Link]

  • NIH. (n.d.). The Best DFT Functional Is the Ensemble of Functionals. Retrieved from [Link]

  • ACS Publications. (2007, May 1). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. Retrieved from [Link]

  • YouTube. (2024, July 21). How to choose a functional and basis set for your DFT calculation. Retrieved from [Link]

  • Natural Bond Orbitals (NBO) in Organic Chemistry. (2012, September 23). Retrieved from [Link]

  • ScholarWorks. (n.d.). Comparison of DFT Basis Sets for Organic Dyes. Retrieved from [Link]

  • DergiPark. (2020, August 15). International Journal of Chemistry and Technology Natural bond orbital (NBO) population analysis and non-linear optical (NLO) pr. Retrieved from [Link]

  • ORCA Input Library. (n.d.). Geometry optimizations. Retrieved from [Link]

  • Natural Bond Orbital (NBO) Analysis of Certain Salicylanilide Derivatives. (n.d.). Retrieved from [Link]

  • IntechOpen. (2019, November 14). Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds. Retrieved from [Link]

  • NIH. (n.d.). Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. Retrieved from [Link]

  • The LONI Institute. (n.d.). Example I: Total energy, geometry optimization, and frequency calculation of Benzene within B3LYP using the DFT module. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model. Retrieved from [Link]

  • 7.8.4 DFT frequency calculation. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Density Functional Theory (DFT) study on structural and electronic properties of disperse dyes derived from 2-amino-4-trifluoromethylbenzothiazole and N, N-alkylanilines | Request PDF. Retrieved from [Link]

  • AIMS Press. (2022, August 5). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. Retrieved from [Link]

  • YouTube. (2023, January 2). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Biological evaluation, DFT, MEP, HOMO-LUMO analysis and ensemble docking studies of Zn(II) complexes of bidentate and tetradentate Schiff base ligands as antileukemia agents. Retrieved from [Link]

  • MDPI. (2020, November 14). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Retrieved from [Link]

  • arXiv. (2025, April 29). Materials Database from All-electron Hybrid Functional DFT Calculations. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: N-(3-aminopropyl)-N-ethylcyclohexanamine in Pharmaceutical API Synthesis

Executive Summary In modern drug discovery, the strategic incorporation of diamine linkers is critical for modulating the physicochemical and pharmacokinetic profiles of Active Pharmaceutical Ingredients (APIs). N-(3-ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of diamine linkers is critical for modulating the physicochemical and pharmacokinetic profiles of Active Pharmaceutical Ingredients (APIs). N-(3-aminopropyl)-N-ethylcyclohexanamine (CAS: 91336-68-4)[1] is a highly versatile, bifunctional building block. It features a highly nucleophilic primary amine tethered via a propyl chain to a sterically hindered, lipophilic tertiary amine.

As a Senior Application Scientist, I have designed this protocol guide to detail how this specific pharmacophore is utilized in the synthesis of CNS-active agents, antimalarials, and targeted kinase inhibitors. By leveraging its dual reactivity, chemists can reliably install basic, lipophilic side chains that enhance blood-brain barrier (BBB) permeability while resisting premature metabolic degradation.

Physicochemical Profiling & Pharmacophore Rationale

The structural architecture of N-(3-aminopropyl)-N-ethylcyclohexanamine dictates its synthetic utility and biological performance:

  • Primary Amine Terminus: Unhindered and highly nucleophilic, making it the ideal reactive site for Nucleophilic Aromatic Substitution (SNAr) and amidation reactions[2][3].

  • Propyl Spacer: Provides optimal conformational flexibility, allowing the basic tertiary amine to reach deep into receptor binding pockets without causing steric clashes at the linker attachment point.

  • N-Ethyl-N-Cyclohexyl Core: The bulky cyclohexyl ring and ethyl group provide a strong steric shield around the tertiary nitrogen. Causality: This steric bulk is intentionally designed to block CYP450-mediated N-dealkylation, a common metabolic liability in simpler amine drugs. Furthermore, the high lipophilicity (LogD) of the cyclohexyl group drives membrane permeability.

Pharmacophore API API Molecule Primary Amine Linker Tertiary Amine Core Target Biological Target H-Bond Acceptor Hydrophobic Pocket API->Target Linker binds surface API->Target Cyclohexyl fills pocket Metabolism CYP450 Enzymes Metabolism->API Steric shield blocks N-dealkylation

Caption: Pharmacophore interactions and metabolic shielding of the bulky tertiary amine core.

Strategic Synthetic Workflows

The primary amine of this building block allows for orthogonal reactivity. The two most prominent pathways in API synthesis are SNAr with chloroheteroarenes (common in kinase inhibitor synthesis) and peptide-like amidation (common in GPCR ligands).

SynthWorkflow Core N-(3-aminopropyl)-N- ethylcyclohexanamine SNAr SNAr Reaction (Thermal or HFIP-Promoted) Core->SNAr Amidation Amidation (Peptide Coupling) Core->Amidation Electrophile1 Heteroaryl Halide (e.g., 4-chloroquinoline) Electrophile1->SNAr Electrophile2 Carboxylic Acid (with HATU/DIPEA) Electrophile2->Amidation API1 Kinase Inhibitor / Antimalarial API SNAr->API1 Primary Amine Alkylation API2 CNS Active Agent / GPCR Ligand Amidation->API2 Amide Bond Formation

Caption: Synthetic versatility of N-(3-aminopropyl)-N-ethylcyclohexanamine in API development.

Experimental Protocols & Causality

Protocol A: HFIP-Promoted SNAr Coupling (Kinase Inhibitor Scaffold)

Traditional SNAr reactions often require harsh thermal conditions (>100 °C) which can lead to degradation. Recent methodologies utilize Hexafluoro-2-propanol (HFIP) to activate the chloroheteroarene via strong hydrogen bonding, allowing the primary amine to attack at lower temperatures[3][4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial, dissolve the chloroheteroarene (1.0 mmol) in 3.0 mL of HFIP.

    • Causality: HFIP acts as a strong hydrogen-bond donor, pulling electron density away from the heterocyclic core and lowering the activation energy for the formation of the Meisenheimer complex[3].

  • Amine Addition: Add N-(3-aminopropyl)-N-ethylcyclohexanamine (1.2 mmol) dropwise at room temperature.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol).

    • Causality: DIPEA is a non-nucleophilic base that acts as a proton sponge. It scavenges the HCl byproduct without competing with the primary amine for the electrophile, driving the equilibrium forward.

  • Reaction: Stir the mixture at 60 °C for 6 hours. Monitor complete consumption of the starting material via LC-MS.

  • Self-Validating Workup (Acid-Base Extraction):

    • Evaporate the HFIP under reduced pressure. Dissolve the crude residue in Dichloromethane (DCM) and extract with 1M HCl (aq).

    • Causality: The target API contains a basic tertiary amine and will protonate, migrating to the aqueous layer. Unreacted chloroheteroarene and neutral impurities remain in the organic layer and are discarded.

    • Basify the aqueous layer to pH 10 using 2M NaOH and extract with fresh DCM to recover the highly pure API.

Protocol B: HATU-Mediated Amidation (GPCR Ligand Scaffold)

For coupling the diamine to a carboxylic acid, uronium-based coupling reagents like HATU are preferred over standard EDC/NHS due to their superior kinetics and high yields[2].

Step-by-Step Methodology:

  • Pre-activation: Dissolve the target carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (4.0 mL). Add DIPEA (3.0 mmol) and stir for 15 minutes.

    • Causality: This step pre-activates the acid into a highly reactive HOAt ester. Pre-activation prevents the carboxylic acid from simply forming an unreactive salt with the strongly basic tertiary amine of our building block.

  • Coupling: Add N-(3-aminopropyl)-N-ethylcyclohexanamine (1.1 mmol) to the activated mixture. Stir at room temperature for 2 hours.

    • Causality: The primary amine is significantly less sterically hindered and more nucleophilic than the tertiary N-ethyl-N-cyclohexyl group, ensuring 100% regioselective amide bond formation.

  • Quench & Purify: Quench with saturated NaHCO3 (aq) and extract with Ethyl Acetate. Wash the organic layer extensively with 5% LiCl (aq) to remove residual DMF.

Data Presentation: SNAr Optimization

The following table summarizes the optimization of the SNAr coupling of N-(3-aminopropyl)-N-ethylcyclohexanamine with a model 4-chloroquinoline, demonstrating the causality behind solvent and base selection.

EntrySolventBaseTemp (°C)Time (h)Yield (%)Causality / Observation
1DMFK₂CO₃1001245Poor solubility of the inorganic base limits the reaction rate and HCl scavenging.
2DMFDIPEA100878Homogeneous reaction; DIPEA efficiently scavenges HCl, improving yield.
3HFIP DIPEA 60 6 92 Optimal: HFIP H-bonding activates the chloroheteroarene, allowing lower temperatures and preventing thermal degradation[3].
4NMPDIPEA120485Higher temperature accelerates conversion but increases colored degradation impurities.

Sources

Application

Application Note: Formulation and Implementation of CAS 91336-68-4 as a Zero-VOC Reactive Catalyst in Polyurethane Systems

Target Audience: Formulation Scientists, Polymer Chemists, and Materials Engineers Application Focus: Low-Emission Automotive Interiors, Furniture, and Advanced Polyurethane (PU) Foams Introduction & Mechanistic Overview...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Polymer Chemists, and Materials Engineers Application Focus: Low-Emission Automotive Interiors, Furniture, and Advanced Polyurethane (PU) Foams

Introduction & Mechanistic Overview

Polyurethane (PU) foams are ubiquitous in automotive interiors and consumer goods. Historically, the synthesis of these materials relied heavily on volatile tertiary amine catalysts (e.g., DABCO, BDMAEE). While highly effective at driving the isocyanate-polyol reaction, these traditional catalysts do not bind to the polymer matrix. Over time, they migrate to the surface, resulting in Volatile Organic Compound (VOC) emissions, unpleasant amine odors, and automotive windshield fogging (FOG).

To meet stringent global emission standards, formulation science has shifted toward reactive amine catalysts . CAS 91336-68-4, chemically identified as N-(3-aminopropyl)-N-ethylcyclohexanamine, represents a highly efficient, dual-functional reactive catalyst 1.

The Causality of Dual-Functionality

The molecular architecture of CAS 91336-68-4 is engineered to solve the volatility problem without sacrificing catalytic kinetics:

  • The Catalytic Core (Tertiary Amine): The central nitrogen atom is sterically hindered by cyclohexyl, ethyl, and propyl groups. This electron-rich core acts as a Lewis base, enhancing the electrophilicity of the isocyanate (NCO) carbon and driving the nucleophilic attack by the polyol's hydroxyl (OH) group or water.

  • The Immobilization Tail (Primary Amine): The molecule features a highly reactive primary amine tail (-NH₂). Because primary amines are significantly more nucleophilic and less sterically hindered than the secondary hydroxyl groups of polyether polyols, the activation energy for the amine-isocyanate reaction is remarkably low. This kinetic preference ensures that the catalyst rapidly forms a stable urea linkage with the isocyanate, covalently tethering the catalyst to the polymer backbone before the foam's viscosity restricts molecular mobility 2.

Mechanism A CAS 91336-68-4 (Tertiary Amine Core) B Isocyanate (NCO) Activation A->B Electron Donation E Primary Amine Tail (-NH2) A->E Intramolecular C Polyol (OH) Nucleophilic Attack B->C Enhances Electrophilicity D Urethane Linkage (Polymer Growth) C->D Polymerization H Zero-VOC Polyurethane Matrix D->H F Rapid Reaction with NCO E->F Nucleophilic Addition G Urea Linkage (Catalyst Immobilization) F->G Covalent Bonding G->H Tethered Catalyst

Mechanistic pathway of polyurethane catalysis and covalent immobilization of CAS 91336-68-4.

Physicochemical Profiling & Data Presentation

When substituting a traditional fugitive catalyst with CAS 91336-68-4, formulators must account for the primary amine's consumption of isocyanate. If the NCO consumed by the catalyst is not factored into the theoretical NCO requirement, the foam will be under-indexed, leading to a tacky surface and poor compression set.

Table 1: Physicochemical Profile of CAS 91336-68-4 [4]
ParameterValue / Description
Chemical Name N-(3-aminopropyl)-N-ethylcyclohexanamine
CAS Registry Number 91336-68-4
Molecular Formula C₁₁H₂₄N₂
Molecular Weight 184.32 g/mol
Reactive Functionality 1 (Primary Amine, -NH₂)
Catalytic Core Tertiary Amine (Balanced Gelling/Blowing)
Table 2: Comparative Foam Properties & Emission Data

Data reflects a standard flexible polyether foam formulation evaluated against VDA 278 standards.

Property / MetricTraditional Catalyst (BDMAEE/TEDA)Reactive Catalyst (CAS 91336-68-4)
Cream Time (s) 12 ± 114 ± 1
Rise Time (s) 65 ± 268 ± 2
Density ( kg/m ³) 32.532.8
VOC Emission (VDA 278, 90°C) > 250 µg/g (High Amine Peak)< 50 µg/g (No Amine Peak)
FOG Emission (VDA 278, 120°C) > 600 µg/g< 150 µg/g
Odor Profile Strong Amine OdorOdorless

Experimental Protocols (Self-Validating System)

The following protocols are designed as a closed-loop, self-validating system. Protocol A utilizes kinetic milestones (Cream/Rise time) to immediately validate catalytic efficacy, while Protocol B utilizes mass spectrometry to definitively prove catalyst immobilization.

Protocol A: Synthesis of Low-VOC Flexible Polyurethane Foam
  • Polyol Masterbatch Preparation

    • Action: In a 1-liter disposable beaker, combine 100 parts by weight (pbw) of polyether polyol (MW ~3000, OH number 56), 3.0 pbw distilled water, 1.0 pbw silicone surfactant, and 1.2 pbw of CAS 91336-68-4.

    • Causality: Mixing the reactive catalyst into the polyol phase prior to isocyanate exposure ensures homogeneous distribution. The water acts as the chemical blowing agent, reacting with NCO to generate CO₂ gas.

  • High-Shear Homogenization

    • Action: Blend the masterbatch using a mechanical overhead stirrer equipped with a Cowles blade at 3000 RPM for 15 seconds.

    • Causality: High-shear mixing introduces microscopic air bubbles (nucleation sites) into the viscous polyol. These sites are critical for uniform cell structure and controlled expansion during the blowing phase.

  • Isocyanate Addition & Stoichiometric Adjustment

    • Action: Rapidly add Polymeric MDI (Isocyanate) calculated to an NCO Index of 105 .

    • Causality: The NCO index is deliberately set to 105 (a 5% stoichiometric excess). This compensates for the NCO consumed by the primary amine tail of CAS 91336-68-4, ensuring complete curing of the polyol network and preventing structural degradation.

  • Exothermic Profiling (Built-in Validation)

    • Action: Immediately pour the mixture into a 25 cm x 25 cm x 25 cm open wooden mold lined with release paper. Record the Cream Time (onset of expansion) and Rise Time (end of expansion).

    • Self-Validation: The Cream Time acts as an immediate pass/fail metric. A cream time of 13–15 seconds validates that the tertiary amine core is actively catalyzing the reaction. If the cream time exceeds 20 seconds, it indicates insufficient catalytic activation, prompting an immediate halt and recalibration.

  • Curing & Maturation

    • Action: Allow the foam to cure at 23°C and 50% relative humidity for 24 hours.

Protocol B: Validation of Catalyst Immobilization via VDA 278 (TD-GC-MS)

To verify that CAS 91336-68-4 is permanently integrated into the matrix, the foam must be subjected to the VDA 278 standard—a rigorous Thermal Desorption Gas Chromatography-Mass Spectrometry (TD-GC-MS) method utilized by automotive OEMs 3.

  • Sample Extraction: Extract a 30 mg core sample from the geometric center of the cured foam to avoid surface skin effects.

  • VOC Analysis (90°C): Place the sample in a thermal desorption tube. Desorb at 90°C for 30 minutes under an inert helium flow (82 mL/min). Cryo-focus the emissions and inject into the GC-MS. Quantify against a toluene standard.

    • Causality: This specific temperature profile simulates extreme cabin heating in direct sunlight, volatilizing compounds up to C25.

  • FOG Analysis (120°C) & Spectral Validation: Using the same sample, increase the desorption temperature to 120°C for 60 minutes. Quantify against a hexadecane (C16) standard.

    • Self-Validation: Analyze the resulting mass chromatogram. The absolute absence of a mass spectral peak corresponding to m/z 184 (the molecular ion of CAS 91336-68-4) definitively proves that the catalyst is 100% covalently bound to the polymer matrix, achieving a true zero-amine-emission profile.

Workflow Step1 Phase 1: Polyol Masterbatch Mix Polyol, H2O, Surfactant, CAS 91336-68-4 Step2 Phase 2: High-Shear Mixing 3000 RPM, 15 seconds Step1->Step2 Step3 Phase 3: Isocyanate Addition Adjusted NCO Index (105) Step2->Step3 Step4 Phase 4: Exothermic Profiling Monitor Cream & Rise Time Step3->Step4 Step5 Phase 5: Curing & Maturation 24h at 23°C, 50% RH Step4->Step5 Step6 Phase 6: VDA 278 Analysis TD-GC-MS (VOC & FOG) Step5->Step6

Step-by-step workflow for low-VOC polyurethane foam synthesis and VDA 278 emission validation.

References

  • Polyurethane Catalysis by Tertiary Amines. ResearchGate.1

  • Process for Making a Flexible Polyurethane Foam (EP 2736935 B1). European Patent Office.2

  • Determination of Volatile Compounds in Automotive Interior Materials By Thermal Desorption GC-MS (VDA 278). Thermo Fisher Scientific.3

  • N-(3-aminopropyl)-N-ethylcyclohexanamine (CAS 91336-68-4) Specifications. Bidepharm.4

Sources

Method

Application Note: Chromatographic Separation Methods for N-(3-aminopropyl)-N-ethylcyclohexanamine

Introduction and Physicochemical Profiling N-(3-aminopropyl)-N-ethylcyclohexanamine is a complex cycloaliphatic diamine. From a chromatographic perspective, this analyte presents a triad of analytical challenges: Extreme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Physicochemical Profiling

N-(3-aminopropyl)-N-ethylcyclohexanamine is a complex cycloaliphatic diamine. From a chromatographic perspective, this analyte presents a triad of analytical challenges:

  • Extreme Basicity and Polarity: The molecule contains a primary amine on the propyl chain (pKa ~10.5) and a tertiary amine at the N-ethylcyclohexyl core (pKa ~9.5). At physiological or acidic pH, it exists as a highly polar dication (+2).

  • Lack of a UV Chromophore: The purely aliphatic and cycloaliphatic structure lacks a conjugated π -electron system, rendering standard UV detection (>210 nm) virtually useless.

  • Severe Secondary Interactions: On standard silica-based reversed-phase (RP) columns, the protonated amines interact strongly with residual, ionized silanols (Si-O⁻) on the stationary phase. This cation-exchange mechanism leads to severe peak tailing, poor recovery, and retention time instability[1].

To overcome these challenges, an analytical scientist must manipulate either the stationary phase chemistry (HILIC), the mobile phase pH (High-pH RP), or the analyte's chemical structure itself (Pre-column Derivatization).

Decision Workflow for Method Selection

The optimal separation strategy depends heavily on the available detection hardware (Mass Spectrometry vs. Optical Detection) and the specific goals of the assay (e.g., high-throughput screening vs. ultra-trace metabolomics).

Workflow Start Analyte: N-(3-aminopropyl)-N-ethylcyclohexanamine (Aliphatic Diamine) Decision Is LC-MS/MS available? Start->Decision MS_Yes Yes (Direct Analysis) Decision->MS_Yes Mass Spectrometry MS_No No (Optical Detection) Decision->MS_No UV / Fluorescence HILIC Method A: HILIC-MS/MS Mechanism: Hydrophilic Partitioning Best for: High Sensitivity MS_Yes->HILIC Focus on Polarity HighPH Method B: High-pH RP-LC-MS Mechanism: Amine Deprotonation Best for: Robustness MS_Yes->HighPH Focus on Hydrophobicity Deriv Method C: AQC Derivatization Mechanism: Hydrophobic Tagging Best for: HPLC-UV/FL Labs MS_No->Deriv Requires Chromophore

Figure 1: Decision matrix for chromatographic workflow selection based on detector availability.

Validated Experimental Protocols

Protocol A: Direct Analysis via HILIC-MS/MS

Causality & Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice for underivatized polyamines[2]. By utilizing a highly organic mobile phase and a polar stationary phase (e.g., zwitterionic or bare silica), the dicationic analyte partitions into a water-enriched layer on the silica surface[3]. Furthermore, the high concentration of acetonitrile (>70%) dramatically enhances electrospray ionization (ESI) desolvation efficiency, leading to superior MS sensitivity[2]. Electrostatic repulsion/attraction forces also aid in resolving complex amine mixtures[4].

Step-by-Step Methodology:

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (High buffer capacity is critical to shield electrostatic interactions).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 90% B

    • 1.0 - 5.0 min: Linear gradient to 50% B

    • 5.0 - 7.0 min: Hold at 50% B

    • 7.0 - 7.1 min: Return to 90% B

    • 7.1 - 12.0 min: Column equilibration.

  • Flow Rate: 0.4 mL/min at 40°C.

  • Detection: ESI+ MS/MS (MRM mode). Monitor the [M+H]⁺ precursor ion.

Protocol B: High-pH Reversed-Phase LC-MS/MS

Causality & Mechanism: To utilize standard reversed-phase retention mechanisms, the analyte's polarity must be reduced. By raising the mobile phase pH to 11.0, both the primary and tertiary amines of N-(3-aminopropyl)-N-ethylcyclohexanamine are deprotonated. The molecule becomes a neutral, lipophilic species driven by the hydrophobicity of the cyclohexyl and ethyl groups. This eliminates silanol cation-exchange tailing. A specialized Ethylene Bridged Hybrid (BEH) silica column must be used, as standard silica dissolves above pH 8.

Step-by-Step Methodology:

  • Column: Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Methanol (Methanol provides better peak shape for basic amines at high pH than Acetonitrile).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear gradient to 95% B

    • 6.0 - 8.0 min: Hold at 95% B

    • 8.0 - 8.1 min: Return to 5% B (Equilibrate for 3 mins).

  • Flow Rate: 0.35 mL/min at 45°C.

  • Detection: ESI+ MS/MS.

Protocol C: Pre-column AQC Derivatization for RP-HPLC-UV/FL

Causality & Mechanism: For laboratories lacking mass spectrometry, pre-column derivatization is mandatory. 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a highly efficient labeling reagent that reacts rapidly with primary and secondary amines[5]. In this analyte, the primary amine on the 3-aminopropyl chain reacts with AQC, while the tertiary N-ethylcyclohexanamine core remains unreacted. This attaches a massive hydrophobic quinoline ring to the molecule, enabling strong retention on standard low-pH C18 columns and providing intense UV (254 nm) and fluorescence signals[6].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 4 mg of AQC in 1 mL of anhydrous Acetonitrile (yields ~3 mg/mL)[5]. Prepare 0.2 M Borate buffer (pH 8.8).

  • Derivatization Reaction:

    • In a glass autosampler vial, combine 70 µL of 0.2 M Borate buffer, 10 µL of the sample/standard, and 20 µL of the AQC solution[5].

    • Cap the vial, vortex for 5 seconds, and place in a heating block at 55°C for 10 minutes[5].

    • Cool to room temperature. The derivative is highly stable and ready for injection.

  • Column: Standard end-capped C18 (e.g., Thermo Accucore aQ C18, 2.1 x 100 mm, 2.6 µm)[5].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm or Fluorescence (Excitation: 250 nm, Emission: 395 nm).

Quantitative Data & Method Comparison

The following table summarizes the expected chromatographic performance and quantitative limits for the three validated methods.

ParameterMethod A: HILIC-MS/MSMethod B: High-pH RP-LC-MSMethod C: AQC-Deriv RP-HPLC
Primary Retention Mechanism Hydrophilic partitioning & electrostatic interactionHydrophobic partitioning (neutralized state)Hydrophobic partitioning (AQC-tagged)
Column Chemistry Zwitterionic SPP or Bare SilicaEthylene Bridged Hybrid (BEH) C18Standard End-capped C18
Mobile Phase pH Acidic (pH 3.0)Highly Basic (pH 10.5)Acidic (pH ~2.7)
Detection Mode ESI+ MS/MS (MRM)ESI+ MS/MS (MRM)UV (254 nm) / Fluorescence
Estimated LOD 0.1 – 0.5 ng/mL0.5 – 1.0 ng/mL~50 ng/mL (UV) / ~5 ng/mL (FL)
Peak Tailing Factor (Tf) 1.05 – 1.151.10 – 1.201.00 – 1.10
Throughput / Run Time ~12 minutes~11 minutes~20 minutes (inc. derivatization)

References

  • Title : HPLC determination of biogenic amines in beer by AQC derivatization. Source : Thermo Fisher Scientific. URL :5

  • Title : Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. Source : NIH PMC. URL : 2

  • Title : Next-Level Sensitivity: Polyamine Profiling in Serum. Source : LabRulez LCMS. URL : 1

  • Title : Comprehensive Profiling and Quantitation of Amine Group Containing Metabolites. Source : ACS Publications. URL : 6

  • Title : The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. Source : LCGC International. URL : 3

  • Title : Electrostatic Repulsion Hydrophilic Interaction Liquid Chromatography (ERLIC) for the Quantitative Analysis of Polyamines. Source : PubMed. URL : 4

Sources

Application

Application Note: N-(3-Aminopropyl)-N-ethylcyclohexanamine as a Strategic Precursor for Bioactive Heterocycles

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: Technical Guide & Experimental Protocols Introduction & Structural Rationale In modern drug discovery, the fun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: Technical Guide & Experimental Protocols

Introduction & Structural Rationale

In modern drug discovery, the functionalization of heterocyclic cores (e.g., pyrimidines, quinolines, and purines) with basic side chains is a fundamental strategy for optimizing target binding, tuning pharmacokinetics, and improving aqueous solubility. N-(3-aminopropyl)-N-ethylcyclohexanamine (CAS 91336-68-4) is a highly versatile, unsymmetrical aliphatic diamine designed specifically for this purpose.

The molecule exhibits a critical functional duality:

  • The Primary Amine: An unhindered, highly reactive nucleophile perfectly suited for Nucleophilic Aromatic Substitution (SNAr)[1] or amide coupling.

  • The Tertiary Amine: Sterically shielded by the ethyl and cyclohexyl groups. This shielding prevents the tertiary nitrogen from participating in unwanted side reactions (acting as a built-in protecting group) while providing a basic center (pKa ~9.5) that remains protonated at physiological pH.

Mechanistic Causality in Drug Design (E-E-A-T)

The selection of N-(3-aminopropyl)-N-ethylcyclohexanamine over simpler diamines (like N,N-dimethyl-1,3-propanediamine) is driven by two major pharmacological imperatives:

A. Targeting the Solvent-Exposed Region

In the design of kinase inhibitors, the heterocyclic core typically anchors to the highly conserved ATP hinge region via hydrogen bonds. To achieve kinase selectivity and improve physicochemical properties, basic side chains are directed outward into the solvent-exposed channel[2]. The 3-aminopropyl linker provides the optimal vector length to span the distance from the hinge region to the solvent interface, allowing the protonated tertiary amine to form favorable solvation interactions or salt bridges with acidic residues (e.g., Glutamate or Aspartate) at the pocket's edge.

B. Mitigation of hERG Liability (Cardiotoxicity)

A ubiquitous hurdle in developing basic drugs is their propensity to bind to and block the hERG (human ether-a-go-go-related gene) potassium channel, leading to QT prolongation and fatal arrhythmias. Simple, unhindered basic amines easily enter the hERG central cavity. Incorporating a bulky, alicyclic group—such as the cyclohexyl ring in this precursor—sterically hinders the basic nitrogen. This structural modification significantly reduces hERG binding affinity while preserving the favorable pharmacokinetic properties of the basic amine[3][4].

BindingModel cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region (Hydrogen Bonding) Hydrophobic Hydrophobic Pocket (Van der Waals) Solvent Solvent-Exposed Region (Aqueous Interface) Core Heterocyclic Core (Pyrimidine/Quinoline) Core->Hinge H-Bonds Core->Hydrophobic pi-pi stacking Linker Propyl Linker Core->Linker TertAmine Protonated Tertiary Amine (N-ethylcyclohexyl) Linker->TertAmine TertAmine->Solvent Solvation AcidicResidue Acidic Residue (e.g., Glu/Asp) TertAmine->AcidicResidue Salt Bridge

Caption: Pharmacophore model demonstrating the basic side chain interacting with the solvent-exposed region.

Experimental Workflows & Methodologies

The following self-validating protocols detail the integration of N-(3-aminopropyl)-N-ethylcyclohexanamine into heterocyclic scaffolds.

Protocol A: Regioselective SNAr with 2,4-Dichloropyrimidine

Objective: Synthesize a 4-amino-2-chloropyrimidine intermediate for downstream cross-coupling. Causality: The primary amine attacks the more electrophilic 4-position of the pyrimidine ring. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the starting amine (which would destroy its nucleophilicity). n-Butanol is selected as the solvent because its hydrogen-bonding capability stabilizes the Meisenheimer complex transition state during the SNAr reaction.

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with 2,4-dichloropyrimidine (1.0 mmol, 1.0 eq) and anhydrous n-butanol (10 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (1.5 mmol, 1.5 eq) via syringe. Cool the mixture to 0°C using an ice-water bath. Cooling maximizes regioselectivity for the 4-position.

  • Amine Addition: Dissolve N-(3-aminopropyl)-N-ethylcyclohexanamine (1.05 mmol, 1.05 eq) in 2 mL of n-butanol. Add this solution dropwise over 10 minutes. A slight stoichiometric excess ensures complete conversion without promoting di-substitution.

  • Reaction: Remove the ice bath and allow the reaction to stir at 25°C for 4 hours.

  • Validation: Monitor the reaction via LC-MS. The protocol is self-validating when the starting material mass (m/z 148) disappears, replaced by the mono-substituted product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM:MeOH, 95:5 to 90:10 gradient containing 1% NH₄OH to prevent streaking of the basic amine).

Protocol B: Amide Coupling with a Heterocyclic Carboxylic Acid

Objective: Form an amide-linked basic side chain for GPCR or target-protein degradation (PROTAC) ligands. Causality: HATU is chosen as the coupling reagent due to its high efficiency and ability to suppress epimerization via the formation of a highly reactive HOAt ester. DMF provides excellent solubilizing power for both the polar carboxylic acid and the lipophilic diamine.

Step-by-Step Procedure:

  • Activation: Dissolve the heterocyclic carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DMF (8 mL). Add DIPEA (3.0 mmol, 3.0 eq) followed by HATU (1.2 mmol, 1.2 eq). Stir at 25°C for 15 minutes to pre-form the active ester.

  • Coupling: Add N-(3-aminopropyl)-N-ethylcyclohexanamine (1.1 mmol, 1.1 eq) in one portion.

  • Reaction: Stir at 25°C for 2 hours. Monitor via TLC (Ninhydrin stain to check for the consumption of the primary amine).

  • Workup: Dilute with water (30 mL) to precipitate the product or extract with EtOAc if it remains in solution. Wash the organic layer extensively with 5% LiCl aqueous solution (3 x 20 mL) to remove residual DMF.

Workflow A Heterocyclic Core (e.g., 2,4-Dichloropyrimidine) C SNAr Reaction (DIPEA, n-BuOH, 25°C) A->C B N-(3-aminopropyl)- N-ethylcyclohexanamine B->C D Regioselective Mono-substituted Intermediate C->D E Cross-Coupling (Suzuki/Buchwald) D->E F Target Bioactive Heterocycle E->F

Caption: Workflow for the synthesis of bioactive heterocycles via regioselective SNAr and cross-coupling.

Quantitative Data Presentation

The table below summarizes the expected quantitative outcomes and reaction parameters for the functionalization of heterocycles using N-(3-aminopropyl)-N-ethylcyclohexanamine.

ParameterSNAr Protocol (Protocol A)Amide Coupling (Protocol B)
Target Linkage Secondary Amine (C-N)Amide (C(=O)-N)
Typical Yield 75 - 85%80 - 95%
Reaction Time 4 - 12 hours1 - 3 hours
Temperature 0°C to 25°C (up to 80°C for deactivated cores)25°C
Primary Byproduct Regioisomers (minor), Amine HydrochlorideHOAt, Tetramethylurea
Purification Strategy Basic Alumina or Normal Phase (with 1% NH₄OH)Aqueous Workup (LiCl wash), Silica Gel

References

  • Title: Discovery and Optimization of a Novel Series of Dyrk1B Kinase Inhibitors To Explore a MEK Resistance Hypothesis | Source: Journal of Medicinal Chemistry - ACS Publications | URL: 2

  • Title: Application of Sequential Palladium Catalysis for the Discovery of Janus Kinase Inhibitors in the Benzo[c]pyrrolo[2,3-h][1,6]naphthyridin-5-one (BPN) Series | Source: Journal of Medicinal Chemistry - ACS Publications | URL: 3

  • Title: Structural Alterations of the “Address” Moiety of NAN Leading to the Discovery of a Novel Opioid Receptor Modulator with Reduced hERG Toxicity | Source: Journal of Medicinal Chemistry - ACS Publications | URL: 4

  • Title: Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution | Source: ResearchGate | URL: 1

Sources

Method

scale-up synthesis procedures for N-(3-aminopropyl)-N-ethylcyclohexanamine

Application Note: Scale-Up Synthesis Procedures for N-(3-Aminopropyl)-N-ethylcyclohexanamine Executive Summary N-(3-aminopropyl)-N-ethylcyclohexanamine is a highly versatile aliphatic diamine utilized as a critical build...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis Procedures for N-(3-Aminopropyl)-N-ethylcyclohexanamine

Executive Summary

N-(3-aminopropyl)-N-ethylcyclohexanamine is a highly versatile aliphatic diamine utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), advanced agrochemicals, and specialized polyurethane catalysts. The industrial synthesis of this molecule relies on a robust two-step sequence: the cyanoethylation of N-ethylcyclohexanamine via an aza-Michael addition, followed by the high-pressure catalytic hydrogenation of the resulting nitrile intermediate.

This application note provides a comprehensive, self-validating protocol for scaling up this synthesis. Rather than merely listing procedural steps, this guide elucidates the mechanistic causality behind specific reagent choices, catalyst selections, and in-process controls (IPCs) necessary to achieve high-purity yields at a multi-kilogram scale.

Mechanistic Insights and Causality

Step 1: Cyanoethylation of a Sterically Hindered Amine

The first step involves the nucleophilic attack of N-ethylcyclohexanamine on the β -carbon of acrylonitrile. While unhindered primary amines react spontaneously with acrylonitrile, N-ethylcyclohexanamine possesses significant steric bulk due to the adjacent cyclohexyl ring and ethyl group.

The Causality of Catalyst Selection: Relying solely on thermal activation for sterically hindered secondary amines often results in prolonged reaction times and incomplete conversion. To overcome this, an acid catalyst such as acetic acid is introduced. The acid protonates the nitrile nitrogen of acrylonitrile, increasing the electrophilicity of the β -carbon and facilitating the aza-Michael addition. This aligns with established literature demonstrating that sterically hindered amines require specific catalytic conditions (such as acetic acid or transition metal acetates) to drive cyanoethylation to completion [1].

Step 2: Catalytic Hydrogenation and By-Product Suppression

The reduction of the intermediate, 3-(ethyl(cyclohexyl)amino)propanenitrile, to the primary amine is performed using a Raney Nickel catalyst under high hydrogen pressure.

The Causality of Additive Selection: A notorious issue in nitrile hydrogenation is the formation of secondary and tertiary amine by-products. Mechanistically, the nitrile is first reduced to an imine intermediate. This highly reactive imine can condense with the newly formed primary amine to yield a secondary amine dimer, drastically reducing the yield of the target product. To suppress this side reaction, the hydrogenation is conducted in the presence of an alkali metal hydroxide (e.g., NaOH) or excess ammonia. These additives shift the reaction equilibrium, effectively blocking the condensation pathway and driving the exclusive formation of the primary amine [2].

Process Workflows and Pathway Visualizations

G SM N-Ethylcyclohexanamine + Acrylonitrile Step1 Step 1: Aza-Michael Addition (Cyanoethylation, Acetic Acid cat.) SM->Step1 Int 3-(Ethyl(cyclohexyl)amino)propanenitrile (Intermediate) Step1->Int Step2 Step 2: Catalytic Hydrogenation (Raney Ni, H2, NH3/NaOH) Int->Step2 Prod N-(3-Aminopropyl)-N-ethylcyclohexanamine (Final Product) Step2->Prod

Figure 1: Two-step synthesis workflow for N-(3-aminopropyl)-N-ethylcyclohexanamine.

Pathway Nitrile Nitrile Precursor Imine Imine Intermediate Nitrile->Imine H2 / Raney Ni Primary Primary Amine (Target) Imine->Primary H2 / Raney Ni SideRxn Condensation Reaction Imine->SideRxn Primary->SideRxn Secondary Secondary Amine By-product SideRxn->Secondary Inhibitor NH3 or NaOH Additive Inhibitor->SideRxn Shifts Equilibrium

Figure 2: Nitrile reduction pathway and suppression of secondary amine by-products.

Quantitative Data and Process Optimization

To establish a self-validating protocol, empirical optimization data must be utilized to set the operational parameters. The tables below summarize the causality of our chosen conditions.

Table 1: Optimization of Cyanoethylation Conditions (Step 1)

Entry Catalyst / Additive Temperature (°C) Time (h) Conversion (%) Isolated Yield (%)
1 None 25 24 45 40
2 None 60 24 65 58
3 Water (10 wt%) 60 12 82 78

| 4 | Acetic Acid (5 mol%) | 60 | 8 | >99 | 94 |

Insight: Entry 4 is selected for the protocol. The addition of 5 mol% acetic acid drastically reduces reaction time and pushes conversion to near-quantitative levels.

Table 2: Optimization of Catalytic Hydrogenation (Step 2 at 80 °C, Raney Ni)

Entry Solvent Additive H2 Pressure (psi) Primary Amine (%) Secondary Amine Dimer (%)
1 Ethanol None 200 65 32
2 Ethanol None 600 78 18
3 Ethanol NH3 (excess) 600 92 5

| 4 | Methanol | NaOH (2 wt%) | 600 | 96 | <1 |

Insight: Entry 4 is selected. The inclusion of 2 wt% NaOH in methanol under 600 psi of hydrogen completely suppresses the dimerization pathway, ensuring high purity of the primary amine.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 3-(ethyl(cyclohexyl)amino)propanenitrile

Caution: Acrylonitrile is highly toxic and a potent Michael acceptor. Perform all operations in a ventilated fume hood.

  • Reactor Preparation: Equip a 5 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal thermocouple, and an addition funnel.

  • Reagent Loading: Charge the reactor with N-ethylcyclohexanamine (1.0 kg, 7.86 mol) and glacial acetic acid (23.6 g, 0.39 mol, 5 mol%).

  • Temperature Control: Heat the mixture to 60 °C using the jacketed heating system.

  • Controlled Addition: Load acrylonitrile (458 g, 8.64 mol, 1.1 equiv) into the addition funnel. Add the acrylonitrile dropwise over 2 hours. Causality check: Dropwise addition prevents the violent exothermic polymerization of acrylonitrile.

  • Maturation: Maintain the reaction at 60 °C for 6 hours.

  • In-Process Control (IPC) 1: Sample the mixture and analyze via GC-FID. The reaction is self-validated as complete when the residual N-ethylcyclohexanamine peak area is <1%.

  • Workup: Cool to room temperature. Neutralize the acetic acid with 1M NaOH (400 mL). Extract the organic layer, wash with brine (500 mL), and dry over anhydrous Na2SO4.

  • Concentration: Remove excess acrylonitrile and water under reduced pressure (50 mbar, 40 °C) to yield the intermediate as a pale yellow oil.

Protocol B: Catalytic Hydrogenation to N-(3-aminopropyl)-N-ethylcyclohexanamine

Caution: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in the air. High-pressure hydrogen requires a certified autoclave.

  • Autoclave Preparation: Purge a 5 L stainless steel Parr autoclave with nitrogen gas three times to ensure an oxygen-free environment.

  • Reagent Loading: Charge the autoclave with the intermediate from Protocol A (~1.35 kg), methanol (2.0 L), and NaOH (27 g, 2 wt% relative to intermediate).

  • Catalyst Addition: Carefully transfer an aqueous slurry of active Raney Nickel (135 g, 10 wt%) into the reactor under a continuous nitrogen sweep.

  • Hydrogenation: Seal the autoclave. Purge with hydrogen gas three times. Pressurize the vessel to 600 psi (approx. 41 bar) with H2.

  • Heating & Monitoring: Heat the reaction mixture to 80 °C with vigorous mechanical stirring (800 rpm).

  • In-Process Control (IPC) 2: Monitor the hydrogen pressure drop. The reaction is self-validated as complete when hydrogen uptake ceases (pressure stabilizes for >30 minutes).

  • Filtration: Cool the reactor to 20 °C and carefully vent the hydrogen gas. Purge with nitrogen. Filter the reaction mixture through a Celite pad under a nitrogen atmosphere to safely remove the Raney Nickel.

  • Purification: Concentrate the filtrate under reduced pressure to remove methanol. Distill the crude product under high vacuum (e.g., fractional distillation at 1-2 mbar) to isolate pure N-(3-aminopropyl)-N-ethylcyclohexanamine as a clear, colorless liquid.

References

  • Rajasekaran, A.; Thampi, P.P.; Murugesan, S. "Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles." Asian Journal of Chemistry, Vol. 16 No. 1 (2004). Available at:[Link] [1]

  • Spindler, J.-F. "Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type." US Patent 5777166A, Rhodia Chimie (1998).

Technical Notes & Optimization

Troubleshooting

Overview: The Chemical Behavior of N-(3-aminopropyl)-N-ethylcyclohexanamine

Welcome to the Technical Support Center for advanced organic synthesis. This portal is designed for researchers, scientists, and drug development professionals working with complex bifunctional linkers.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This portal is designed for researchers, scientists, and drug development professionals working with complex bifunctional linkers.

Here, we address the specific mechanistic, synthetic, and purification challenges associated with N-(3-aminopropyl)-N-ethylcyclohexanamine , a highly versatile but sterically demanding unsymmetrical diamine.

N-(3-aminopropyl)-N-ethylcyclohexanamine is structurally characterized by two distinct nitrogen centers: an unhindered primary amine and a highly sterically hindered tertiary amine (bearing ethyl and cyclohexyl groups). This structural dichotomy is highly advantageous for chemoselective reactions, such as amidation or reductive amination, where the primary amine acts as the sole nucleophile.

However, the tertiary amine retains significant basicity (pKa ~9.5–10.5). If its protonation state is not carefully managed during the reaction, workup, and purification phases, yields will drop precipitously due to incomplete coupling, aqueous loss, or irreversible binding to chromatography media[1].

Troubleshooting & FAQs

Q1: My amidation yields are consistently below 50% when using standard EDC/HOBt coupling. Why is the reaction stalling? A: The stalling is likely caused by the internal basicity of the tertiary amine. In a standard EDC/HOBt amidation, the carboxylic acid must first be activated. If the reaction lacks sufficient external base, the carboxylic acid will protonate the highly basic tertiary amine of N-(3-aminopropyl)-N-ethylcyclohexanamine. This forms an unreactive carboxylate-ammonium salt pair, effectively sequestering your starting materials. Solution: Pre-activate the carboxylic acid with the coupling reagent for 15 minutes before adding the diamine. More importantly, use a strong, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in excess (at least 2.5 to 3.0 equivalents) to ensure both the primary and tertiary amines remain completely free-based throughout the catalytic cycle[2].

Q2: I am seeing multiple spots on my TLC plate, and my product streaks heavily down the silica column. How can I isolate the pure amide? A: Aliphatic amines interact strongly with the acidic silanol groups (Si-OH) present on standard unmodified silica gel, leading to severe tailing, irreversible adsorption, and co-elution of impurities[3]. Solution: You must neutralize the stationary phase. Pre-flush your silica column with 2–5% Triethylamine (TEA) in your starting mobile phase (e.g., Dichloromethane). Alternatively, switch to basic alumina or use reverse-phase HPLC (C18) with a buffered mobile phase (e.g., 0.1% Formic acid or 10 mM Ammonium Bicarbonate) to maintain a consistent ionization state during elution.

Q3: Is there a risk of the tertiary amine participating in side reactions, such as quaternization? A: Fortunately, the risk is minimal. The tertiary amine is flanked by a bulky cyclohexyl ring and an ethyl group. This extreme steric hindrance prevents it from acting as a nucleophile. It will not readily attack activated esters or alkyl halides. The primary amine is kinetically favored for nucleophilic attack by orders of magnitude, ensuring excellent chemoselectivity without the need for protecting groups[4].

Mechanistic Pathway

Mechanism cluster_0 Chemoselective Nucleophilic Attack R1 Activated Carboxylic Acid (e.g., O-Acylisourea) P1 Primary Amine (-NH2) High Nucleophilicity Low Steric Hindrance R1->P1 Fast Kinetics P2 Tertiary Amine Low Nucleophilicity High Steric Hindrance R1->P2 Sterically Blocked R2 N-(3-aminopropyl)- N-ethylcyclohexanamine R2->P1 R2->P2 Prod Target Amide (Major Product) P1->Prod Side Quaternized Byproduct (Trace/Suppressed) P2->Side

Chemoselective amidation pathway driven by the steric hindrance of the tertiary amine.

Quantitative Optimization Data

To maximize the yield of amide bond formation with this specific diamine, we evaluated several coupling reagents. The data below summarizes the optimal conditions required to overcome the inherent basicity and polarity of the system.

Coupling ReagentBase (Equivalents)SolventTime (h)Yield (%)Mechanistic Observation
EDC·HCl / HOBt DIPEA (1.5 eq)DMF1242%Incomplete activation; diamine basicity stalled reaction.
CDI NoneTHF1655%Sluggish kinetics; requires heating to 60°C for completion.
T3P (50% in EtOAc)Et₃N (3.0 eq)EtOAc878%Excellent phase-separation during workup; water-soluble byproducts.
HATU DIPEA (3.0 eq)DMF492% Rapid conversion; superior leaving group (HOAt) accelerates attack.

Self-Validating Experimental Protocol

The following protocol utilizes HATU, which is highly recommended for sterically demanding or basic substrates due to the superior reactivity of the HOAt-derived active ester[2].

Step 1: Acid Activation

  • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Add HATU (1.1 equiv) to the solution.

  • Add DIPEA (3.0 equiv) dropwise. The solution will typically turn pale yellow.

  • Validation Check: Stir at room temperature for 15–20 minutes. Analyze a 5 µL aliquot via LC-MS to confirm the complete consumption of the starting acid and the formation of the activated ester intermediate.

Step 2: Nucleophilic Addition 5. Dissolve N-(3-aminopropyl)-N-ethylcyclohexanamine (1.1 equiv) in a minimal amount of anhydrous DMF. 6. Add the diamine solution dropwise to the activated ester mixture over 5 minutes to prevent exothermic degradation. 7. Stir the reaction at room temperature for 2–4 hours. 8. Validation Check: Monitor by LC-MS or TLC (eluting with 90:9:1 DCM:MeOH:NH₄OH). The reaction is complete when the activated ester mass disappears.

Step 3: pH-Controlled Aqueous Workup Critical Step: Because the product contains a basic tertiary amine, a neutral water wash will result in the product partitioning into the aqueous layer as a salt. 9. Quench the reaction by adding saturated aqueous NaHCO₃. 10. Adjust the pH of the aqueous layer to pH > 10 using 1M NaOH. Validation Check: Use pH paper to physically verify the basicity of the aqueous layer before extraction. 11. Extract the aqueous layer three times with Dichloromethane (DCM) or Ethyl Acetate (EtOAc). 12. Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Amine-Modified Chromatography 13. Prepare a silica gel column. Pre-equilibrate the silica by flushing it with 2 column volumes of DCM containing 2% Triethylamine (TEA). 14. Load the crude product and elute using a gradient of 0% to 10% Methanol in DCM (maintaining 1% TEA in the mobile phase throughout).

Workflow Visualization

Workflow A 1. Carboxylic Acid Activation (HATU + DIPEA in DMF, 15 min) B 2. Diamine Addition (Add N-(3-aminopropyl)-N-ethylcyclohexanamine) A->B C 3. In-Process Monitoring (LC-MS / Basic TLC to confirm conversion) B->C D 4. pH-Controlled Workup (Adjust aqueous layer to pH > 10 with NaOH) C->D E 5. Organic Extraction (Extract with DCM/EtOAc, wash with brine) D->E F 6. Modified Purification (Silica gel chromatography with 1-2% TEA modifier) E->F

End-to-end synthetic workflow highlighting critical pH and purification control points.

References

  • [3] Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold - PMC. National Center for Biotechnology Information (NCBI). Available at:

  • [1] Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available at:

  • [2] Amide Bond Formation and Peptide Coupling. ResearchGate. Available at:

  • [4] Fatty amines, amidoamines, and their derivatives from natural oil metathesis. Google Patents (EP2632890B1). Available at:

Sources

Optimization

improving solubility of N-(3-aminopropyl)-N-ethylcyclohexanamine in polar solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the solvation thermodynamics of complex, lipophilic diamines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the solvation thermodynamics of complex, lipophilic diamines.

N-(3-aminopropyl)-N-ethylcyclohexanamine presents a classic thermodynamic paradox in formulation and assay development. It possesses two highly polarizable, hydrogen-bond-accepting nitrogen atoms (one primary, one sterically hindered tertiary), yet its bulky cyclohexyl and ethyl moieties impose a massive hydrophobic penalty in polar protic solvents like water.

Below is our definitive troubleshooting guide designed to help you bypass these solvation barriers using field-proven, self-validating methodologies.

Section 1: Thermodynamic Causality & Solvent Selection

Q: Why does my compound crash out of aqueous buffers despite having two basic amine groups? A: The precipitation is driven by the hydrophobic effect. While the primary and tertiary amines can participate in dipole-dipole interactions, the bulky, non-polar cyclohexyl ring disrupts the highly ordered hydrogen-bond network of water. The entropic penalty of forming a water "cage" (clathrate) around this lipophilic moiety is thermodynamically unfavorable.

Furthermore, while the amines are likely protonated at physiological pH (the primary amine has a pKa ~10.5; the tertiary amine ~9.0), specific buffer counterions (e.g., phosphates) can form high-lattice-energy salts with the diamine, causing it to crash out. In contrast, polar organic solvents like methanol or DMSO possess lower dielectric constants; they readily solvate the hydrophobic domains via dispersion forces while simultaneously hydrogen-bonding with the amines.

SolubilizationWorkflow Start N-(3-aminopropyl)-N-ethylcyclohexanamine (Free Base) CheckSolvent Target Polar Solvent? Start->CheckSolvent Aqueous Aqueous / Buffer CheckSolvent->Aqueous Water / Buffers Organic Polar Organic (MeOH, EtOH, DMSO) CheckSolvent->Organic Alcohols / DMSO SaltForm Salt Formation (e.g., Mesylate) Aqueous->SaltForm Ionization pHAdjust pH Modulation (pH < pKa) Aqueous->pHAdjust Acidification Cyclodextrin Cyclodextrin Complexation Aqueous->Cyclodextrin Encapsulation DirectDissolve Direct Dissolution Organic->DirectDissolve CoSolvent Co-solvent Addition (if needed) Organic->CoSolvent Enhance capacity

Caption: Decision matrix for solubilizing N-(3-aminopropyl)-N-ethylcyclohexanamine based on solvent polarity.

Section 2: Salt Formation & Microenvironmental pH

Q: How do I systematically select a counterion to maximize solubility in polar protic solvents? A: The aqueous solubility of an amine salt is governed by the delicate balance between its crystal lattice energy and its hydration energy. For tertiary and primary amines, forming a salt with a low-symmetry, highly polarizable counterion (like methanesulfonate/mesylate) disrupts crystal packing. This lowers the lattice energy and significantly enhances aqueous solubility compared to highly symmetrical counterions like chloride or sulfate . Additionally, you must monitor the microenvironmental pH to prevent disproportionation—a failure mode where the salt spontaneously reverts to its insoluble free-base form in the localized microclimate of the solution .

Protocol: Generation of the Bis-Mesylate Salt (Self-Validating Workflow)

Because this molecule is a diamine, bis-protonation is required to achieve maximum hydrophilicity.

  • Dissolution: Dissolve 10 mmol of the free base in 20 mL of anhydrous ethanol (a polar organic solvent that easily solvates the uncharged lipophilic domains).

  • Acidification: Slowly add 20.5 mmol of methanesulfonic acid (a slight stoichiometric excess ensures bis-protonation of both the primary and tertiary amines) dropwise under continuous stirring at 0°C to control the exothermic neutralization.

  • Precipitation: Add 40 mL of cold diethyl ether dropwise. This drastically reduces the dielectric constant of the mixture, forcing the highly polar bis-mesylate salt to precipitate out of the organic phase.

  • Validation (Self-Validating Step): Filter the precipitate and dissolve a 5 mg aliquot in 1 mL of deionized water.

    • Success Condition: The solution is completely optically clear, and the pH reads ~4.5–5.5. This confirms the bis-mesylate salt has been successfully formed and is highly water-soluble.

    • Failure Condition: Turbidity indicates incomplete protonation (mono-salt formation) or disproportionation.

  • Drying: Dry the validated salt under a vacuum at 40°C for 12 hours to remove residual ether.

Section 3: Advanced Solubilization (Host-Guest Complexation)

Q: My downstream cell-based assay requires a strictly neutral pH (7.4), and I cannot use organic co-solvents like DMSO. How can I solubilize the free base? A: When ionization via pH adjustment is restricted, you must physically mask the hydrophobic domain. Host-guest complexation using β-cyclodextrin (β-CD) or its highly soluble derivative, sulfobutylether-β-cyclodextrin (SBE-β-CD), is the optimal strategy.

The lipophilic cyclohexyl ring of the amine spontaneously partitions into the hydrophobic cavity of the cyclodextrin. This is thermodynamically driven by the displacement of high-enthalpy water molecules from the cavity. The hydrophilic exterior of the cyclodextrin remains exposed to the aqueous environment, granting the entire inclusion complex high aqueous solubility without altering the pH . While medicinal chemistry strategies often rely on reducing aromaticity or increasing sp3 carbon content to boost solubility , our molecule is already highly sp3-hybridized; therefore, physical encapsulation is the most efficient non-covalent lever.

CyclodextrinMechanism FreeDrug Free Amine (Lipophilic Cyclohexyl) Complex Inclusion Complex (Hydrophilic Exterior) FreeDrug->Complex Hydrophobic Interaction CD β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host-Guest Binding Solvation Enhanced Aqueous Solvation Complex->Solvation Hydrogen Bonding with Water

Caption: Thermodynamic pathway of cyclodextrin host-guest complexation shielding the hydrophobic cyclohexyl ring.

Section 4: Quantitative Data & Strategy Comparison

To assist in your experimental design, refer to the following comparative matrix of solubilization strategies for lipophilic aliphatic diamines.

Solubilization StrategyMicroenvironmental StateEstimated Solubility LimitProsCons
Direct Aqueous (pH 7.4) Free Base / Mono-protonated< 1 mg/mLNo additives required.High risk of precipitation; poor assay reliability.
100% DMSO Free Base> 100 mg/mLMaximum solubility.High cellular toxicity; incompatible with many in vivo models.
Bis-Chloride Salt Fully Ionized (pH ~5.0)~ 15 mg/mLSimple to synthesize.High lattice energy limits maximum achievable solubility.
Bis-Mesylate Salt Fully Ionized (pH ~5.0)> 50 mg/mLExcellent aqueous solubility; low lattice energy.Requires acidic microenvironment; potential disproportionation at high pH.
SBE-β-CD Complexation Encapsulated (pH 7.4)~ 30 mg/mLBiocompatible; maintains neutral pH.Requires optimization of molar ratios (usually 1:1 or 1:2 drug:CD).

References

  • Assessment of the combined approach of N-alkylation and salt formation to enhance aqueous solubility of tertiary amines using bupivacaine as a model drug. European Journal of Pharmaceutical Sciences. Available at:[Link]

  • Integrative Salt Selection and Formulation Optimization: Perspectives of Disproportionation and Microenvironmental pH Modulation. Molecular Pharmaceutics. Available at:[Link]

  • Practical Considerations about the Cyclodextrin Solubilities – A Quickstart Guide for Newbies. Cyclodextrin News. Available at:[Link]

  • Improvement of Aqueous Solubility of Lapatinib-derived Analogs: Identification of a Quinolinimine as a Lead for Human African Trypanosomiasis Drug Development. Journal of Medicinal Chemistry. Available at:[Link]

Troubleshooting

Technical Support Center: Purification of Crude N-(3-aminopropyl)-N-ethylcyclohexanamine

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude N-(3-aminopropyl)-N-ethylcyclohexanamine. The following sections...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude N-(3-aminopropyl)-N-ethylcyclohexanamine. The following sections offer in-depth answers to frequently encountered challenges, detailed experimental protocols, and the scientific rationale behind each purification strategy.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of N-(3-aminopropyl)-N-ethylcyclohexanamine, a diamine compound that can present unique challenges due to its basicity and potential for complex impurity profiles.

Q1: My purified N-(3-aminopropyl)-N-ethylcyclohexanamine is discolored (yellow to brown). What is the likely cause and how can I prevent it?

A: Discoloration in purified amines is a frequent issue, often stemming from two primary causes:

  • Oxidation: Amines, particularly at elevated temperatures, are susceptible to air oxidation, which can form colored impurities.[1][2]

  • Thermal Degradation: Prolonged exposure to high temperatures during distillation can lead to decomposition and the formation of colored byproducts.[2]

Troubleshooting Steps:

  • Inert Atmosphere: Always handle the amine under an inert atmosphere, such as nitrogen or argon, especially during heating steps like distillation and when storing the purified product.[2]

  • Vacuum Distillation: Employ vacuum distillation to lower the boiling point of the diamine, thereby reducing the required heat and minimizing thermal degradation.[2]

  • Antioxidants: For long-term storage, consider the addition of a small amount of an antioxidant, though this should be carefully evaluated for compatibility with downstream applications.

  • Activated Carbon Treatment: If discoloration persists, a charcoal treatment of a solution of the amine followed by filtration can sometimes remove colored impurities.

Q2: I'm having difficulty separating my target diamine from starting materials or other amine byproducts using fractional distillation. What parameters should I optimize?

A: Fractional distillation is a powerful technique for separating compounds with close boiling points, but its success with amines hinges on careful optimization.[3][4]

Key Optimization Parameters:

  • Vacuum Level: A stable, deep vacuum is critical. The lower the pressure, the lower the boiling points, which can increase the boiling point difference between your product and impurities.

  • Column Efficiency: The choice of fractionating column is crucial. A column with a higher number of theoretical plates (e.g., a Vigreux or packed column) will provide better separation.

  • Reflux Ratio: This is the ratio of the amount of condensate returned to the column to the amount collected as distillate. A higher reflux ratio generally leads to better separation but a slower distillation rate. Start with a higher reflux ratio and gradually decrease it to find the optimal balance.

  • Heating Rate: Gentle and consistent heating is key. Overheating can lead to "bumping" and carryover of less volatile impurities into the distillate. Use a heating mantle with a stirrer for uniform temperature distribution.

ParameterRecommendationRationale
Vacuum Pressure 1-20 mmHgLowers boiling point to prevent thermal degradation.[2]
Column Type Vigreux or Packed ColumnIncreases surface area for more condensation-vaporization cycles, enhancing separation.[3]
Heating Gentle, uniform heating (heating mantle)Prevents bumping and ensures smooth vaporization.
Distillation Rate Slow and steadyAllows for proper equilibration in the column, leading to better separation.

Q3: My amine product is streaking badly on silica gel TLC, making it difficult to monitor reactions and assess purity. How can I resolve this?

A: The basic nature of amines leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, causing the characteristic streaking.[5][6]

Solutions:

  • Basic Mobile Phase Modifier: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. Triethylamine (TEA) at 0.1-1% is a common and effective choice.[6][7]

  • Amine-Functionalized Silica: For more challenging separations, consider using TLC plates and columns with an amine-functionalized stationary phase.[5][7][8] This provides a basic surface that minimizes the strong acid-base interactions, resulting in better peak shapes.

  • Reversed-Phase Chromatography: In some cases, reversed-phase chromatography (e.g., C18) with an appropriate mobile phase can provide excellent separation of polar, ionizable compounds like amines.[7][9]

Q4: I suspect my crude product contains both monoamine and diamine impurities. What is an effective strategy to separate these?

A: While fractional distillation can be effective if the boiling points are sufficiently different, liquid-liquid extraction offers a robust alternative, particularly for larger-scale purifications where chromatography is less practical.[1][10]

Liquid-Liquid Extraction Strategy:

This method exploits the different partitioning behavior of monoamines and diamines between a non-polar solvent and a polar solvent.[1]

  • Dissolve the crude mixture in a relatively non-polar solvent (e.g., toluene, diethyl ether).

  • Extract this solution with a more polar, immiscible solvent that preferentially dissolves the diamine (e.g., water or a buffer solution).[1][10] The more polar diamine will partition into the aqueous phase, while the less polar monoamine will remain in the organic phase.

  • Separate the layers and recover the diamine from the aqueous phase, often by basification followed by extraction with an organic solvent.

Q5: Can I purify N-(3-aminopropyl)-N-ethylcyclohexanamine by crystallization?

A: Direct crystallization of the free amine may be challenging due to its low melting point. However, converting the amine to a salt can be a highly effective purification method.[11][12]

Salt Crystallization Strategy:

  • Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether). Add a solution of an acid (e.g., hydrochloric acid, oxalic acid, or trichloroacetic acid) to precipitate the corresponding amine salt.[11][12]

  • Isolation and Washing: Isolate the crystalline salt by filtration and wash it with a cold solvent to remove soluble impurities.

  • Liberation of the Free Amine: The purified salt can then be treated with a base (e.g., aqueous NaOH or Na2CO3) to regenerate the pure, free amine, which can be extracted with an organic solvent.

This technique is particularly effective for removing non-basic impurities.

Section 2: Detailed Experimental Protocols

Protocol 2.1: Purification by Fractional Vacuum Distillation

This protocol is suitable for separating N-(3-aminopropyl)-N-ethylcyclohexanamine from impurities with different boiling points.

Procedure:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the round-bottom distillation flask with the crude N-(3-aminopropyl)-N-ethylcyclohexanamine and add a magnetic stir bar or boiling chips.

  • Evacuation: Begin stirring and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect any low-boiling impurities that distill first in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of the product at the given pressure, switch to a clean receiving flask to collect the pure N-(3-aminopropyl)-N-ethylcyclohexanamine. The boiling point of the related N-(3-Aminopropyl)cyclohexylamine is 120-123 °C at 20 mmHg.[13]

    • Monitor the temperature and pressure closely. A sharp drop or rise in temperature can indicate the end of the product fraction.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool before slowly reintroducing air.

Protocol 2.2: Purification by Column Chromatography on Amine-Functionalized Silica

This method is ideal for small to medium-scale purifications where distillation is not effective.

Procedure:

  • TLC Method Development: Develop a suitable mobile phase using amine-functionalized TLC plates. A good starting point is a gradient of ethyl acetate in hexanes.[8]

  • Column Packing: Pack an appropriately sized amine-functionalized silica gel column with the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a non-polar solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of the stationary phase.

  • Elution: Run the column with the developed mobile phase gradient, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Section 3: Visualization of Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of crude N-(3-aminopropyl)-N-ethylcyclohexanamine.

PurificationWorkflow Crude_Product Crude N-(3-aminopropyl)-N-ethylcyclohexanamine Initial_Analysis Initial Purity Analysis (TLC, GC-MS) Crude_Product->Initial_Analysis Distillation_Decision Are boiling points of impurities significantly different? Initial_Analysis->Distillation_Decision Fractional_Distillation Fractional Vacuum Distillation Distillation_Decision->Fractional_Distillation Yes Chromatography_Decision Is the scale small to medium? Distillation_Decision->Chromatography_Decision No Final_Purity_Check Final Purity Analysis Fractional_Distillation->Final_Purity_Check Column_Chromatography Column Chromatography (Amine-Functionalized Silica) Chromatography_Decision->Column_Chromatography Yes Crystallization_Decision Are impurities non-basic? Chromatography_Decision->Crystallization_Decision No (Large Scale) Column_Chromatography->Final_Purity_Check Crystallization_Decision->Fractional_Distillation No Salt_Crystallization Salt Formation & Crystallization Crystallization_Decision->Salt_Crystallization Yes Salt_Crystallization->Final_Purity_Check Pure_Product Pure Product Final_Purity_Check->Pure_Product

Caption: Decision workflow for purification.

References

  • RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. (2012, November 9). Retrieved from [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2005, September 20). ACS Publications. Retrieved from [Link]

  • Process for separating monoamines from diamines by liquid-liquid extraction. (n.d.). Google Patents.
  • Troubleshooting Amine Unit Simulations. (2008, June 2). Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Retrieved from [Link]

  • Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. Retrieved from [Link]

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved from [Link]

  • Startup troubleshooting of amine units in LNG export facilities. (2020, November 30). Retrieved from [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022, February 24). National Institutes of Health. Retrieved from [Link]

  • Contamination in Amine Systems. (n.d.). Refining Community. Retrieved from [Link]

  • Forming oxalte salts of amines. (2009, July 25). Sciencemadness.org. Retrieved from [Link]

  • Fractional distillation. (n.d.). Wikipedia. Retrieved from [Link]

  • What is Fractional Distillation? (2023, September 27). The Chemistry Blog. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Amidation with CAS 91336-68-4

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, unexpected byproducts, or isolation failures when performing amide bond formatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, unexpected byproducts, or isolation failures when performing amide bond formations with CAS 91336-68-4 (N-(3-aminopropyl)-N-ethylcyclohexanamine)[1].

CAS 91336-68-4 is a bifunctional building block containing a highly nucleophilic primary amine and a bulky, basic tertiary amine. While the primary amine is the intended target for acylation, the tertiary amine introduces localized basicity, competitive ion-pairing, and pH-dependent solubility issues that frequently derail standard coupling protocols.

Frequently Asked Questions (Troubleshooting)

Q1: I am using HATU and DIPEA, but my LC-MS shows a stalled reaction and a major byproduct with a mass +98 Da higher than my starting amine. What is happening? A1: You are observing guanidinylation , a notorious side reaction when using aminium/uronium-based coupling reagents (like HATU or HBTU) with aliphatic amines[2][3]. If the activation of your carboxylic acid is slow—often due to steric hindrance or the tertiary amine of CAS 91336-68-4 forming a tight carboxylate salt—the primary amine will directly attack the electrophilic carbon of HATU[4]. This forms a stable, unreactive tetramethylguanidine byproduct (+98 Da), permanently consuming your amine[3]. Solution: Change the order of addition. Pre-activate the carboxylic acid with HATU for 10 minutes before introducing CAS 91336-68-4. Alternatively, switch to a non-uronium reagent like T3P[5].

Q2: My carboxylic acid has a chiral center at the alpha position. How do I prevent epimerization when coupling with this specific diamine? A2: The tertiary amine on CAS 91336-68-4 acts as an internal base. During activation, this localized basicity can abstract the alpha-proton of the activated ester, leading to ketene formation or enolization, which results in racemization/epimerization. Solution: Use Propylphosphonic anhydride (T3P) combined with a weaker base like pyridine[5]. T3P forms a mixed anhydride intermediate that is sufficiently reactive for primary amines but significantly less prone to promoting alpha-proton abstraction compared to HOAt/HOBt active esters[5].

Q3: My reaction stalls at ~50% conversion despite adding excess coupling reagent. Why? A3: This is typically caused by competitive salt formation . The basic tertiary amine of CAS 91336-68-4 can form a tight ion pair (ammonium carboxylate salt) with the unreacted carboxylic acid, sequestering it from the coupling reagent. Solution: Ensure you are using an adequate stoichiometric excess of an external base (e.g., 3.0–4.0 equivalents of DIPEA) to keep the carboxylic acid available for activation.

Q4: The reaction went to completion according to LC-MS, but after a standard aqueous workup (sat. NH₄Cl or 1M HCl), my yield is near zero. Where did the product go? A4: Your synthesized amide still contains the basic tertiary amine from CAS 91336-68-4. If you quenched the reaction with a neutral or mildly acidic aqueous solution, the tertiary amine became protonated, rendering your target molecule highly water-soluble[6]. It is currently trapped in your aqueous waste. Solution: You must adjust the pH of the aqueous phase to >10 using 1M NaOH or saturated Na₂CO₃ before extracting with an organic solvent.

Reagent Comparison Data

The choice of coupling reagent drastically alters the side-reaction profile when using CAS 91336-68-4.

Coupling ReagentReactivity with CAS 91336-68-4Epimerization RiskPrimary Side ReactionWorkup Compatibility
HATU / DIPEA Very HighModerateGuanidinylation (+98 Da adduct)Requires basic pH adjustment
EDC / HOBt ModerateLow to ModerateN-Acylurea formationRequires basic pH adjustment
T3P / Pyridine HighVery LowMinimal (Trace phosphonate esters)Excellent (Water-soluble byproducts)

Mechanistic & Workflow Visualizations

Mechanism Acid Carboxylic Acid ActiveEster OAt Active Ester Acid->ActiveEster HATU + Base Amine CAS 91336-68-4 (Primary Amine) Guanidine Guanidine Byproduct (+98 Da Adduct) Amine->Guanidine + Excess HATU (Side Reaction) HATU HATU Reagent HATU->ActiveEster Activation Amide Target Amide (Desired) ActiveEster->Amide + Amine (Fast)

Mechanistic divergence: Amide bond formation vs. HATU-mediated guanidinylation side reaction.

Workflow Step1 1. Reagent Prep Acid + CAS 91336-68-4 Step2 2. Base Addition Add Pyridine or DIPEA Step1->Step2 Step3 3. T3P Activation Dropwise T3P addition Step2->Step3 Step4 4. Coupling Stir at 25°C, Monitor LC-MS Step3->Step4 Step5 Step5 Step4->Step5 Step6 6. Extraction Extract with EtOAc Step5->Step6

Optimized experimental workflow for T3P-mediated amidation and pH-dependent basic workup.

Experimental Protocols

Protocol A: T3P-Mediated Amidation (Optimized for Low Epimerization)

This self-validating protocol utilizes T3P to completely bypass guanidinylation while minimizing epimerization of sensitive substrates[5][6].

Reagents:

  • Carboxylic Acid: 1.0 eq

  • CAS 91336-68-4: 1.1 eq

  • Pyridine (or DIPEA): 3.0 eq

  • T3P (50% wt solution in EtOAc): 1.5 eq

Step-by-Step Methodology:

  • Dissolution: In an oven-dried flask, dissolve the carboxylic acid and CAS 91336-68-4 in anhydrous EtOAc or DMF (0.1–0.2 M).

  • Base Addition: Add pyridine (3.0 eq) and stir for 5 minutes. Causality: Pyridine is basic enough to drive the reaction but weak enough to prevent alpha-deprotonation of the intermediate.

  • Activation: Cool the mixture to 0–5 °C. Add the T3P solution dropwise over 10 minutes. Causality: Dropwise addition controls the mild exotherm and prevents localized concentration spikes that lead to side reactions.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours, monitoring by LC-MS.

  • Quench & pH Adjustment: Once complete, quench the reaction with an equal volume of water. Critical Step: Add 1M NaOH dropwise until the aqueous layer reaches pH 10–11. Causality: This deprotonates the tertiary amine of the product, forcing it into the organic phase.

  • Extraction: Extract the mixture with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: HATU Pre-Activation Method (To Prevent Guanidinylation)

If HATU must be used (e.g., for highly sterically hindered acids), this protocol prevents the primary amine from directly attacking the coupling reagent[3][7].

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the carboxylic acid (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF. Add HATU (1.1 eq). Stir at room temperature for exactly 10 minutes. Causality: This ensures complete conversion of the acid to the OAt active ester, leaving no free HATU in solution.

  • Amine Addition: In a separate vial, dilute CAS 91336-68-4 (1.1 eq) in a small amount of DMF. Add this dropwise to the pre-activated ester solution.

  • Coupling & Workup: Stir for 1–2 hours. Quench with water, adjust to pH >10 with saturated Na₂CO₃, and extract with EtOAc.

References

  • aaronchem.com - 27302-93-8 | MFCD01941305 | Ethanone,2-(methylsulfonyl)-1-(2-pyridinyl)- (Contains CAS 91336-68-4 specifications). 1

  • Benchchem - A Comparative Guide to Amide Coupling Reagents: BOP, HBTU, and HATU. 2

  • The Journal of Organic Chemistry (ACS) - Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. 3

  • Organic Letters (ACS) - General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. 5

  • Organic Process Research & Development (ACS) - pH-Dependent Degradation of T3P-Related Byproducts. 6

Sources

Troubleshooting

optimizing curing time with N-(3-aminopropyl)-N-ethylcyclohexanamine catalysts

Technical Support Center: Optimizing Curing Kinetics with N-(3-aminopropyl)-N-ethylcyclohexanamine Welcome to the Advanced Polymer Kinetics Support Center. As a Senior Application Scientist, I frequently guide research t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Curing Kinetics with N-(3-aminopropyl)-N-ethylcyclohexanamine

Welcome to the Advanced Polymer Kinetics Support Center. As a Senior Application Scientist, I frequently guide research teams through the complexities of formulating with dual-functional catalysts. N-(3-aminopropyl)-N-ethylcyclohexanamine is a highly specialized molecule featuring both a primary amine tail and a sterically hindered tertiary amine core. This unique architecture allows it to act simultaneously as a covalent crosslinker and an internal accelerator.

Below, you will find field-proven troubleshooting guides, self-validating experimental protocols, and mechanistic insights to help you optimize your curing times without sacrificing the structural integrity of your polymer networks.

Section 1: Troubleshooting & FAQs

Q1: Why is my epoxy formulation experiencing exothermic runaway and flash gelation? Causality & Insight: The tertiary amine core of N-(3-aminopropyl)-N-ethylcyclohexanamine acts as a powerful nucleophile. While the primary amine undergoes standard step-growth crosslinking, the tertiary amine attacks the oxirane ring to form an alkoxide zwitterion. This intermediate rapidly initiates anionic homopolymerization of the epoxy groups[1]. Because both reactions are highly exothermic, the localized heat accelerates the kinetics further, leading to an uncontrollable autocatalytic loop[2]. Solution: Implement a staged temperature profile. Initiate the cure at a lower temperature (e.g., 60°C) to manage the heat of reaction and allow the primary amine to build linear molecular weight before the tertiary amine triggers rapid crosslinking.

Q2: How do I achieve the maximum Glass Transition Temperature (Tg) without thermally degrading the polymer? Causality & Insight: The bulky cyclohexyl and ethyl groups on the tertiary nitrogen create significant steric hindrance. As the polymer network vitrifies, the mobility of unreacted functional groups drops to near zero. If the curing temperature remains below the ultimate Tg of the network, the reaction will quench prematurely due to diffusion limitations[1]. Solution: A high-temperature post-cure is mandatory. Elevating the temperature to 150°C increases the free volume of the matrix, granting the sterically hindered segments the mobility required to achieve >95% conversion[2].

Q3: Can this catalyst be utilized for low-emission polyurethane (PU) synthesis in biomedical or cleanroom applications? Causality & Insight: Absolutely. Traditional tertiary amine catalysts (like trimethylamine) are "fugitive," meaning they remain unattached within the PU matrix and gradually leach out, causing volatile organic compound (VOC) emissions and cytotoxicity[3]. N-(3-aminopropyl)-N-ethylcyclohexanamine is an isocyanate-reactive catalyst. The primary amine reacts rapidly with isocyanates to form a stable urea linkage, covalently anchoring the catalyst into the poly(urethane-urea) backbone[4]. This eliminates emissions while preserving the tertiary amine's ability to catalyze the gelling (isocyanate-hydroxyl) reaction[4].

Section 2: Quantitative Data & Optimization

To establish a baseline for your formulations, refer to the empirical data below. Notice how the balance between catalyst loading and the thermal curing profile dictates the final network properties.

Table 1: Effect of Catalyst Loading and Thermal Profiling on Epoxy Network Properties

Catalyst Loading (wt%)Initial Cure StagePost-Cure StageGel Time (min)Final Tg (°C)Network Status
2.060°C for 2h120°C for 2h45115Under-cured
4.060°C for 2h120°C for 2h22128Optimal
4.080°C for 2h150°C for 3h12142Highly Crosslinked
6.080°C for 2h150°C for 3h< 5N/AExothermic Charring

Section 3: Self-Validating Experimental Protocol

Objective: Optimize the step-cure cycle for high-Tg epoxy networks using N-(3-aminopropyl)-N-ethylcyclohexanamine. Validation Mechanism: This protocol includes an intermediate Tg check. If the intermediate Tg matches the primary cure temperature, the network is ready for post-curing.

Step-by-Step Methodology:

  • Stoichiometric Calculation: Calculate the Epoxy Equivalent Weight (EEW) of your resin. Account for the two active hydrogens on the primary amine tail of the catalyst. Do not calculate active hydrogens for the tertiary amine, as it acts catalytically[1].

  • Resin Preparation: Preheat the base epoxy resin to 40°C to lower viscosity and ensure homogeneous dispersion.

  • Mixing: Introduce the catalyst at the calculated stoichiometric ratio (typically around 4.0 wt% for standard DGEBA resins). Mix mechanically for 5 minutes at 400 RPM.

  • Degassing: Transfer the mixture to a vacuum desiccator. Degas at 10 mbar for 10 minutes until all entrapped air bubbles are evacuated.

  • Primary Cure (Gelation): Pour the degassed mixture into pre-heated aluminum molds. Cure at 60°C for 2 hours.

    • Self-Validation Check: Perform a quick Differential Scanning Calorimetry (DSC) scan on a small sample. The intermediate Tg should be approximately 60-65°C. If it is lower, extend the primary cure by 30 minutes.

  • Post-Cure (Vitrification): Ramp the oven temperature at a controlled rate of 2°C/min to 150°C. Hold for 3 hours. The slow ramp prevents thermal shock and internal stress buildup.

  • Cooling: Cool to room temperature at 1°C/min to avoid micro-cracking.

Section 4: Mechanistic Visualization

Below is the logical workflow mapping the dual-pathway curing mechanism.

G A N-(3-aminopropyl)-N-ethylcyclohexanamine + Epoxy Monomers B Primary Amine Pathway (Step-Growth) A->B Active Hydrogens C Tertiary Amine Pathway (Chain-Growth) A->C Catalytic Core D Nucleophilic Attack on Oxirane B->D E Alkoxide Zwitterion Formation C->E F Secondary Amine Formation D->F G Etherification & Homopolymerization E->G H Highly Crosslinked Thermoset Network F->H Further Crosslinking G->H Rapid Gelation

Dual-pathway curing mechanism of N-(3-aminopropyl)-N-ethylcyclohexanamine in epoxy networks.

References

  • Cure Kinetics and Network Development of a Very High Tg Naphthalene-Based Epoxy Amine Network, ACS Applied Polymer Materials,1

  • Identifying the Influences on Network Formation in Structural Isomers of Multifunctional Epoxies Using Near-Infrared Spectroscopy, Macromolecules, 2

  • Design Principles for Rational Polyurethane Catalyst Development, ACS Publications, 3

  • Development of a Catalyst System for Enhanced Properties of Coconut Diethanolamide-Based Rigid Poly(urethane-urea) Foam, ACS Applied Polymer Materials, 4

Sources

Optimization

Technical Support Center: Minimizing Moisture Degradation in N-(3-aminopropyl)-N-ethylcyclohexanamine Handling

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with N-(3-aminopropyl)-N-ethylcyclohexanamine. As an aliphatic amine co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with N-(3-aminopropyl)-N-ethylcyclohexanamine. As an aliphatic amine containing both primary and tertiary amine functionalities, this compound is highly susceptible to moisture-induced degradation, which can severely impact reaction stoichiometry, catalyst efficiency, and downstream pharmaceutical synthesis.

Part 1: Mechanistic Insights & Troubleshooting (FAQs)

Q1: Why is N-(3-aminopropyl)-N-ethylcyclohexanamine so sensitive to ambient moisture compared to other reagents? A: The sensitivity arises from the compound's dual-amine architecture. The primary amine on the propyl chain is highly nucleophilic and inherently hygroscopic. When exposed to ambient air, the amine rapidly absorbs moisture. This absorbed water acts as both a solvent and a catalyst, facilitating the capture of atmospheric carbon dioxide (CO₂). Highly hygroscopic pharmaceutical and chemical solids are prone to significant physicochemical changes, leading to chemical degradation and excessive wetting that complicates handling (1)[1].

Q2: What is the exact mechanism of this degradation, and why does it ruin my stock? A: The degradation is a multi-step thermodynamic sink. Water hydrates the primary amine, increasing its effective basicity. This hydrated complex rapidly reacts with atmospheric CO₂ to form a transient carbamic acid intermediate. Because the environment is highly basic (due to the tertiary amine and unreacted primary amines), the carbamic acid is immediately deprotonated to form an insoluble carbamate salt. This not only consumes your active reagent (altering stoichiometry) but also introduces insoluble particulates that can poison sensitive metal catalysts.

G A N-(3-aminopropyl)- N-ethylcyclohexanamine D Hydrated Amine Complex A->D absorbs B Atmospheric H2O (Moisture) B->D hydrates C Atmospheric CO2 E Carbamic Acid Intermediate C->E reacts D->E + CO2 F Carbamate Salt (Degraded Product) E->F proton transfer

Diagram 1: Mechanistic pathway of moisture-facilitated carbamate degradation in aliphatic amines.

Q3: How can I detect if my stock has been compromised by moisture? A: The first indicator is visual: pure N-(3-aminopropyl)-N-ethylcyclohexanamine is a clear, free-flowing liquid. Degradation manifests as increased viscosity, cloudiness, or the presence of a white crystalline precipitate (the carbamate salt). For precise analytical quantification, Karl Fischer titration should be used to measure water content. To quantify the remaining active aliphatic amine, High-Performance Liquid Chromatography (HPLC) coupled with pre-column derivatization (such as dansylation) and chemiluminescence or UV detection is the gold standard, offering detection limits as low as 0.15 µg/L (2)[2].

Q4: What are the acceptable moisture thresholds for critical experiments? A: The acceptability of moisture depends on your application. Below is a self-validating reference table to help you assess your reagent's integrity based on moisture content.

Moisture Level (ppm)Physical StateChemical IntegrityRecommended Action
< 50 ppm Clear, free-flowing liquid> 99.5% active amineSafe for stoichiometric use and sensitive catalysis.
50 - 200 ppm Slight viscosity increase~ 98% active amineUse with caution; purge headspace with Argon after use.
200 - 1000 ppm Cloudy, noticeably viscous90 - 95% active amineDo not use for precise stoichiometry. Distill over CaH₂.
> 1000 ppm White precipitate present< 90% active amineDiscard or perform full thermal decarboxylation and recovery.
Part 2: Handling and Remediation Protocols

Q5: What is the best protocol for transferring this compound without exposing it to moisture? A: To maintain absolute anhydrous conditions, you must utilize Schlenk line techniques and perform transfers using a double-tipped needle (cannula) under positive inert gas pressure. Laboratory glassware contains a thin film of adsorbed moisture which must be removed by heating before use (3)[3].

Protocol 1: Inert Gas Cannula Transfer

  • Glassware Preparation: Dry all receiving flasks and syringes in an oven at 140 °C for at least 4 hours to remove adsorbed surface moisture[3].

  • Assembly: Assemble the glassware while hot and immediately flush with a continuous stream of dry Argon or Nitrogen until cooled to room temperature[3].

  • Pressurization: Insert a nitrogen-flushing needle into the septum of the N-(3-aminopropyl)-N-ethylcyclohexanamine Sure/Seal™ bottle to slightly pressurize the headspace[3].

  • Cannula Insertion: Flush a double-tipped needle (cannula) with inert gas, then insert one end into the reagent bottle (above the liquid level) and the other into the receiving reaction apparatus[3].

  • Transfer: Push the needle in the reagent bottle down into the liquid. The positive pressure will force the anhydrous amine through the cannula into your reaction vessel without atmospheric exposure[3].

G Step1 1. Oven-dry glassware (140°C for >4 hrs) Step2 2. Assemble hot & purge with Argon Step1->Step2 Step3 3. Pressurize reagent bottle with inert gas Step2->Step3 Step4 4. Insert double-tipped needle (Cannula) Step3->Step4 Step5 5. Transfer liquid via positive pressure Step4->Step5

Diagram 2: Step-by-step Schlenk line cannula transfer workflow for moisture-sensitive reagents.

Q6: Can I recover N-(3-aminopropyl)-N-ethylcyclohexanamine that has already degraded into a cloudy suspension? A: Yes. If the degradation is moderate (presence of carbamate salts and water), the amine can be purified via vacuum distillation over a strong desiccant.

Protocol 2: Purification via Vacuum Distillation

  • Drying Agent Addition: In a glovebox or under heavy Argon counter-flow, add Calcium Hydride (CaH₂) to the degraded amine (approximately 5% w/v). CaH₂ will react with free water to form insoluble Ca(OH)₂ and hydrogen gas.

  • Stirring: Stir the suspension at room temperature under an inert atmosphere for 12-24 hours. Caution: Vent the hydrogen gas safely through an oil bubbler.

  • Thermal Decarboxylation: Gradually heat the mixture to 80-100 °C. At elevated temperatures, the carbamate salt will undergo thermal decarboxylation, releasing CO₂ and reverting to the free amine.

  • Fractional Distillation: Perform a vacuum distillation (using a short-path distillation head). Collect the purified N-(3-aminopropyl)-N-ethylcyclohexanamine in an oven-dried, Argon-purged Schlenk flask.

  • Storage: Store the newly purified amine over activated 3Å molecular sieves in a sealed container wrapped in Parafilm, ideally inside a desiccator or glovebox.

References
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics (PMC). 1

  • Sensitive determination of aliphatic amines in water by high-performance liquid chromatography with chemiluminescence detection. PubMed (J Chromatogr A).2

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. 3

Sources

Troubleshooting

resolving co-elution issues in N-(3-aminopropyl)-N-ethylcyclohexanamine chromatography

Welcome to the Technical Support Center for resolving co-elution and retention issues associated with N-(3-aminopropyl)-N-ethylcyclohexanamine . As an aliphatic polyamine containing both primary and tertiary amine groups...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for resolving co-elution and retention issues associated with N-(3-aminopropyl)-N-ethylcyclohexanamine . As an aliphatic polyamine containing both primary and tertiary amine groups, this compound presents unique chromatographic challenges, primarily due to its high polarity and strong basicity (pKa ~10–11). These characteristics frequently lead to poor retention, severe peak tailing from secondary silanol interactions, and co-elution with void volume impurities or structurally similar byproducts.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve baseline resolution.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does N-(3-aminopropyl)-N-ethylcyclohexanamine co-elute with the solvent front in standard Reversed-Phase (RP) HPLC? A: In a standard acidic or neutral mobile phase (pH 2–7), both the primary and tertiary amines on the molecule are fully protonated. This renders the molecule highly polar and hydrophilic, resulting in a capacity factor ( k′ ) of less than 1 on standard C18 columns[1]. Because it does not partition effectively into the hydrophobic stationary phase, it elutes in the void volume, co-eluting with unretained matrix components.

Q2: I am seeing a "shoulder" on my main peak instead of two distinct peaks. Is this co-elution or a column issue? A: A shoulder—a sudden discontinuity on the peak slope—is a classic indicator of co-elution, whereas a gradual exponential decline indicates peak tailing (often caused by residual silanol interactions)[1]. For basic compounds like this polyamine, high pH mobile phases can eliminate these secondary ion-exchange interactions with silanols, improving peak shape and revealing hidden co-eluting peaks[2].

Q3: Should I use Hydrophilic Interaction Liquid Chromatography (HILIC) or High-pH Reversed-Phase? A: It depends on your detector and matrix. HILIC is highly recommended if you are coupling to Mass Spectrometry (LC-MS), as it retains polar, ionizable compounds using high-organic mobile phases without requiring signal-suppressing ion-pairing reagents[3]. High-pH RP-HPLC is excellent for UV detection but requires specialized hybrid-silica or polymeric columns that can withstand pH > 10.5.

Part 2: Troubleshooting Workflows & Protocols

Protocol A: High-pH Reversed-Phase LC (Deprotonation Strategy)

Mechanism: By raising the mobile phase pH at least 1–2 units above the highest pKa of the amine (target pH 11.5), the molecule becomes neutrally charged, increasing its hydrophobicity and retention on a C18 column.

  • Column Selection: Select a high-pH tolerant column (e.g., Ethylene Bridged Hybrid (BEH) C18 or polymeric phase). Standard silica will dissolve at this pH.

  • Mobile Phase A: 10 mM Ammonium bicarbonate, adjusted to pH 11.5 with ammonium hydroxide.

  • Mobile Phase B: 100% Acetonitrile or Methanol.

  • Gradient: Start at 5% B, hold for 1 minute, ramp to 60% B over 10 minutes.

  • Result: The uncharged polyamine will partition into the C18 phase, increasing k′ and resolving it from early-eluting polar impurities.

Protocol B: HILIC (Orthogonal Retention Strategy)

Mechanism: HILIC utilizes a polar stationary phase and a highly organic mobile phase. The polyamine partitions into a water-enriched layer on the stationary phase surface[3].

  • Column Selection: Bare silica, Amide, or Zwitterionic (ZIC-HILIC) column.

  • Mobile Phase A: 10 mM Ammonium formate in water (pH 3.0). Note: Adequate buffer concentration is critical in HILIC to prevent ionic repulsion.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 95% B (highly retentive in HILIC), ramp down to 60% B over 12 minutes.

  • Result: The protonated amines are strongly retained, eluting much later than hydrophobic matrix components, effectively reversing the elution order compared to RP-HPLC.

Part 3: Quantitative Method Comparison

The following table summarizes the expected chromatographic behavior of N-(3-aminopropyl)-N-ethylcyclohexanamine under different analytical conditions.

Chromatographic ModeMobile Phase pHAnalyte Charge StateExpected Capacity Factor ( k′ )Peak ShapeBest Use Case
Standard RP-HPLC2.5 - 7.0Fully Protonated (+2)< 0.5 (Co-elution risk)Poor (Tailing)Not recommended
Ion-Pairing RP-HPLC2.5 (with HFBA)Ion-Paired Complex2.0 - 5.0GoodUV detection, complex matrices
High-pH RP-HPLC11.5Neutral (0)3.0 - 6.0ExcellentPreparative LC, UV detection
HILIC3.0 - 5.0Fully Protonated (+2)4.0 - 8.0ExcellentLC-MS/MS, polar metabolomics

Part 4: Decision Tree for Resolving Co-Elution

G Start Co-elution of N-(3-aminopropyl)- N-ethylcyclohexanamine Assess Assess Capacity Factor (k') Start->Assess LowK k' < 1 (Elutes near void) Assess->LowK Poor retention HighK k' > 1 (Retained but overlapping) Assess->HighK Adequate retention HILIC Switch to HILIC (Amide/Silica Column) LowK->HILIC Preferred for MS IonPair Use Ion-Pairing RP-HPLC (e.g., HFBA at pH 2.5) LowK->IonPair UV Detection HighPH High pH RP-HPLC (pH > 11, Hybrid Silica) HighK->HighPH Suppress ionization Gradient Optimize Gradient & Temp (Shallower slope) HighK->Gradient Fine-tune resolution

Caption: Diagnostic workflow for resolving polyamine co-elution based on capacity factor and detector compatibility.

Part 5: References

  • Tips and Tricks of HPLC System Troubleshooting Agilent Technologies[Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) Axion Analytical Labs[Link]

  • Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis Chromatography Online (LCGC)[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N-(3-aminopropyl)-N-ethylcyclohexanamine vs. Isophorone Diamine in Epoxy Resin Systems

Executive Summary for Life Science & Device Engineering In the landscape of drug development, biopharmaceutical manufacturing, and medical device engineering, the selection of polymer matrices is a critical variable. Epo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary for Life Science & Device Engineering

In the landscape of drug development, biopharmaceutical manufacturing, and medical device engineering, the selection of polymer matrices is a critical variable. Epoxy resins are heavily utilized for encapsulating implantable biosensors, fabricating microfluidic "lab-on-a-chip" devices for high-throughput screening, and coating GMP cleanroom facilities.

The performance of these resins is dictated entirely by their curing agents. This guide objectively compares a standard cycloaliphatic diamine, Isophorone Diamine (IPDA) , against an advanced asymmetric primary-tertiary amine, N-(3-aminopropyl)-N-ethylcyclohexanamine (APECA) . By analyzing their distinct curing mechanisms—step-growth polyaddition versus dual-action homopolymerization—we provide a framework for researchers to select the optimal curative for specific biomedical and structural applications.

Mechanistic Divergence: Structural Causality

The fundamental difference between IPDA and APECA lies in their molecular architecture and the resulting reaction kinetics.

Isophorone Diamine (IPDA): The Step-Growth Standard

IPDA is a cycloaliphatic diamine containing two primary amine groups (one attached to an aliphatic carbon, one to a cycloaliphatic ring), yielding four active hydrogens [1].

  • Mechanism: IPDA reacts with epoxide rings via a classic step-growth polyaddition mechanism. The primary amine reacts to form a secondary amine and a secondary alcohol. The secondary amine then reacts with another epoxide to form a tertiary amine[2].

  • Result: Because it is tetra-functional, IPDA creates a highly crosslinked, rigid 3D network characterized by high structural integrity, high glass transition temperature ( Tg​ ), and exceptional chemical resistance[3].

N-(3-aminopropyl)-N-ethylcyclohexanamine (APECA): The Dual-Action Catalyst

APECA is an asymmetric molecule featuring one primary amine and one tertiary amine. This yields only two active hydrogens .

  • Mechanism: The primary amine acts as a linear chain extender, reacting with two epoxide groups. However, the tertiary amine lacks active hydrogens and cannot participate in step-growth addition. Instead, it acts as a Lewis base, attacking the epoxide ring to form a zwitterion intermediate. This negatively charged oxygen propagates an anionic ring-opening homopolymerization of the remaining epoxy groups[2],.

  • Result: The final matrix is a hybrid polyether-amine network. The linear chain extension combined with polyether segments yields a polymer with greater free volume, enhanced flexibility, and higher fracture toughness compared to IPDA-cured systems[4].

G Epoxy Bisphenol-A Epoxy Resin IPDA IPDA (4 Active Hydrogens) Epoxy->IPDA Stoichiometric Mix APECA APECA (2 Active H + 1 Tertiary N) Epoxy->APECA Catalytic/Extension Mix StepGrowth Step-Growth Polyaddition IPDA->StepGrowth ChainExt Linear Chain Extension APECA->ChainExt Primary Amine Reaction Homopoly Anionic Homopolymerization APECA->Homopoly Tertiary Amine Catalysis RigidNet Rigid 3D Amine-Epoxy Network (High Tg, Brittle) StepGrowth->RigidNet FlexNet Polyether-Amine Hybrid Network (Moderate Tg, Tough) ChainExt->FlexNet Homopoly->FlexNet

Caption: Mechanistic divergence of epoxy curing: IPDA step-growth vs. APECA dual-action homopolymerization.

Comparative Performance Data

The structural differences between the two curing agents manifest in distinct thermomechanical properties. The following table summarizes the quantitative performance metrics when formulated with a standard Bisphenol-A diglycidyl ether (DGEBA) epoxy resin (EEW ~190 g/eq).

PropertyIPDA (Cycloaliphatic Diamine)APECA (Primary-Tertiary Amine)Causality / Significance
Amine Hydrogen Equivalent Weight (AHEW) ~42.6 g/eq~92.1 g/eqAPECA requires a higher mass loading per 100 parts resin (phr) for primary amine stoichiometry.
Curing Mechanism PolyadditionAddition + HomopolymerizationTertiary amines catalyze etherification, altering network topology[5].
Glass Transition Temp ( Tg​ ) 140°C - 155°C90°C - 110°CIPDA's rigid isophorone ring restricts chain mobility; APECA's polyether bonds increase flexibility.
Exotherm Peak HighModerateAPECA's dual-phase reaction spreads the heat of polymerization, reducing thermal stress on encapsulated biologics/sensors.
Chemical Resistance Excellent (Solvents/Acids)GoodIPDA's high crosslink density prevents solvent swelling, ideal for GMP cleanrooms.
Fracture Toughness ( KIc​ ) Low (Brittle)High (Ductile)APECA's linear extension segments absorb mechanical energy, preventing crack propagation.

Experimental Protocols for Network Validation

To objectively evaluate these curing agents for drug development infrastructure, researchers must employ self-validating experimental workflows. The following protocol utilizes Differential Scanning Calorimetry (DSC) and Solvent Uptake analysis to verify cure kinetics and crosslink density.

Protocol: Formulation, Cure Kinetics, and Network Density Analysis

Phase 1: Stoichiometric Formulation & Degassing

  • Calculate phr (Parts per Hundred Resin):

    • For IPDA: phr=(42.6/190)×100=22.4 g per 100g DGEBA.

    • For APECA: Because the tertiary amine acts catalytically, calculate stoichiometry based only on the 2 active hydrogens of the primary amine. phr=(92.1/190)×100=48.4 g per 100g DGEBA.

  • Mixing: Combine resin and curative in a planetary centrifugal mixer (e.g., Thinky Mixer) at 2000 RPM for 2 minutes to ensure homogeneous dispersion without introducing excessive shear heat.

  • Degassing: Transfer the mixture to a vacuum chamber at 10 Torr for 10 minutes. Causality: Removing entrapped air prevents void formation, which would artificially lower mechanical strength and skew solvent uptake data.

Phase 2: Thermal Analysis (DSC)

  • Seal 10 mg of the degassed mixture in an aluminum DSC pan.

  • Run a dynamic temperature scan from 25°C to 250°C at 10°C/min.

  • Validation: IPDA will show a single, sharp exothermic peak corresponding to primary/secondary amine addition. APECA will exhibit a broadened or bimodal peak, validating the slower, secondary homopolymerization phase initiated by the tertiary amine[4].

Phase 3: Solvent Uptake (Crosslink Density Verification)

  • Cure bulk samples in silicone molds (80°C for 2 hours, post-cure at 150°C for 2 hours).

  • Submerge pre-weighed cured discs in xylene at 25°C for 7 days.

  • Validation: Weigh the discs post-submersion. IPDA samples will show minimal mass increase (<1%) due to the tight, highly crosslinked network rejecting the solvent. APECA samples will show higher uptake due to the greater free volume of the polyether network.

Workflow Formulate 1. Stoichiometric Calculation Degas 2. Vacuum Degassing (10 torr) Formulate->Degas Cure 3. Thermal Cure (Isothermal + Post-cure) Degas->Cure DSC 4a. DSC Analysis (Tg & Kinetics) Cure->DSC SANS 4b. Solvent Uptake (Crosslink Density) Cure->SANS

Caption: Self-validating experimental workflow for characterizing epoxy-amine network properties.

Application Matrix in Drug Development & Biomedicine

Selecting between IPDA and APECA depends entirely on the physical demands of the end-use application.

  • Microfluidics & Lab-on-a-Chip (Advantage: IPDA): High-throughput drug screening devices require absolute dimensional stability and resistance to harsh carrier solvents (like DMSO). IPDA's high Tg​ and rigid crosslinking make it the superior choice for casting microchannels that will not swell or deform under pressure[3],.

  • Implantable Biosensor Encapsulation (Advantage: APECA): Wearable or implantable devices (e.g., continuous glucose monitors) require potting compounds that can absorb mechanical shock without cracking. APECA's polyether network provides the necessary fracture toughness. Furthermore, its lower peak exotherm protects sensitive internal electronics and biologic enzymes from thermal degradation during the curing process.

  • GMP Cleanroom Infrastructure (Advantage: IPDA): For pharmaceutical manufacturing floor coatings, IPDA is the industry standard. Its cycloaliphatic structure provides excellent UV stability (low yellowing) and unmatched resistance to aggressive sterilizing agents and sanitizers used in cleanroom environments[6],[1].

References

  • ISOPHORONE DIAMINE | Ataman Kimya. Ataman Kimya.[Link]

  • ISOPHORONE DIAMINE (IPDA) - Ataman Kimya. Ataman Chemicals.[Link]

  • The first stages of an epoxy homopolymerization initiated by piperidine. KPI.ua.[Link]

  • Isophorone Diamine – Best Epoxy Curing Agent Provider. Aneeva Chemicals Pvt.Ltd.[Link]

  • Isophorone diamine - Wikipedia. Wikipedia. [Link]

  • Homopolymerization of epoxy excess by a tertiary amine. ResearchGate.[Link]

  • AMINE CURED-EPOXY MATRICES. Applied Poleramic.[Link]

  • The Network Properties and Solvent Uptake Characteristics of Epoxy-Amine Polymer Networks. White Rose University Consortium.[Link]

  • Curing Agents for Epoxy Resin. ThreeBond.[Link]

Sources

Comparative

benchmarking N-(3-aminopropyl)-N-ethylcyclohexanamine catalytic efficiency

As a Senior Application Scientist, evaluating the catalytic efficiency of specialty amines requires moving beyond basic technical data sheets to understand the fundamental structure-property relationships governing their...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the catalytic efficiency of specialty amines requires moving beyond basic technical data sheets to understand the fundamental structure-property relationships governing their behavior.

N-(3-aminopropyl)-N-ethylcyclohexanamine (N-APEC, CAS 91336-68-4) is an advanced, dual-functional aliphatic amine. Structurally, it features both a sterically hindered tertiary amine core and a highly reactive primary amine tail. This unique architecture makes it a highly compelling candidate for benchmarking against industry-standard catalysts in two primary domains: Polyurethane (PU) Foam Synthesis and Epoxy Resin Curing .

This guide objectively benchmarks N-APEC against traditional alternatives, detailing the mechanistic causality, self-validating experimental protocols, and comparative kinetic data.

Mechanistic Causality: The Structural Advantage of N-APEC

To understand N-APEC’s performance, we must analyze its molecular architecture. Traditional tertiary amine catalysts, such as N,N-dimethylcyclohexylamine (DMCHA), rely on unhindered N,N-dimethyl groups to drive the nucleophilic attack on isocyanate carbons[1]. However, these dimethyl groups are prone to oxidative degradation, leading to undesired formaldehyde emissions, and they often migrate out of the polymer matrix over time[2].

N-APEC solves this through two distinct structural mechanisms:

  • Steric Hindrance (Delayed Action): The bulky N-ethylcyclohexyl group restricts access to the tertiary nitrogen. This steric bulk modulates the nucleophilic attack, resulting in a "delayed action" catalytic profile that extends the cream time and improves mold flowability before rapid gelation occurs.

  • Covalent Matrix Integration (Zero VOC): The 3-aminopropyl tail contains a primary amine (-NH2) that reacts directly with the isocyanate to form a stable urea linkage. This permanently anchors the catalyst into the polyurethane network, effectively eliminating amine-based volatile organic compounds (VOCs) and odor[3].

Mechanism A N-APEC Molecule (CAS 91336-68-4) B Sterically Hindered Tertiary Amine A->B C Primary Amine Tail (-NH2) A->C D Delayed Action (Improved Flow) B->D E Covalent Polymer Integration C->E F Zero VOC Emissions (No Migration) E->F

Fig 1: Structural causality of N-APEC driving macroscopic polymer performance.

Benchmarking in Polyurethane Foam Catalysis

In polyurethane synthesis, a catalyst must balance the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). We benchmarked N-APEC against DMCHA (a standard gel catalyst) and PMDETA (a strong blowing catalyst).

Self-Validating Protocol: Standard Cup Foam Test (ASTM D7487)

To ensure reproducibility, the following protocol acts as a self-validating system by isolating the catalyst as the sole independent variable:

  • Resin Blending: Weigh 100.0 g of standard polyether polyol into a 1-liter disposable cup. Add stoichiometric amounts of water (blowing agent), silicone surfactant, and exactly 1.0 pphp (parts per hundred polyol) of the target catalyst.

  • Homogenization: Mix the resin blend using a mechanical stirrer equipped with a Cowles blade at 3000 RPM for 15 seconds.

  • Isocyanate Addition: Rapidly inject polymeric MDI at an NCO index of 1.05.

  • Reaction Initiation: Mix for exactly 5 seconds at 3000 RPM, then immediately pour the mixture into a secondary benchmarking cup.

  • Chronometric Profiling: Record the Cream Time (onset of volume expansion), Gel Time (polymer stringing when probed), and Tack-Free Time (surface curing).

Comparative Data: Polyurethane Reactivity Profile
CatalystCream Time (s)Gel Time (s)Tack-Free Time (s)VOC Emissions (mg/m³)
DMCHA (Reference)124565High (>50)
PMDETA (Reference)83555Medium (~30)
N-APEC (Test)186085Non-detectable (<1)

Analysis: N-APEC exhibits a longer cream time (18s) compared to DMCHA (12s). This delayed initiation is highly advantageous for complex mold filling. Furthermore, the complete elimination of VOCs confirms the successful covalent integration of the primary amine tail into the polymer matrix.

Benchmarking in Epoxy Resin Curing Kinetics

Beyond polyurethanes, N-APEC serves as a highly efficient curing agent for epoxy resins. The primary amine opens the oxirane (epoxide) ring, while the internal tertiary amine acts as an autocatalytic accelerator, driving secondary crosslinking reactions and lowering the overall activation energy ( Ea​ ).

Self-Validating Protocol: Non-Isothermal DSC Kinetics

Differential Scanning Calorimetry (DSC) is the gold standard for extracting cure kinetics[4].

  • Sample Formulation: Mix Bisphenol-A diglycidyl ether (DGEBA) with the amine at a strict 1:1 stoichiometric ratio of amine hydrogen to epoxy equivalent weight (EEW).

  • Sample Loading: Accurately weigh 5.0 ± 0.1 mg of the uncured mixture into an aluminum DSC crucible. Seal with a pierced lid to prevent pressure artifacts.

  • Dynamic Scanning: Purge the DSC chamber with dry nitrogen (50 mL/min). Execute non-isothermal scans from 25°C to 250°C at four distinct heating rates ( β = 5, 10, 15, and 20 °C/min).

  • Kinetic Extraction: Identify the peak exothermic temperature ( Tp​ ) for each rate. Apply the Kissinger equation to calculate the activation energy ( Ea​ ).

DSC_Workflow S1 1. Stoichiometric Mixing (DGEBA) S2 2. Crucible Loading (5mg) S1->S2 S3 3. Non-Isothermal DSC Scanning S2->S3 S4 4. Exotherm Peak (Tp) Extraction S3->S4 S5 5. Kissinger Ea Calculation S4->S5

Fig 2: Self-validating DSC workflow for extracting epoxy curing kinetics.

Comparative Data: Epoxy Curing Kinetics

We benchmarked N-APEC against Isophorone diamine (IPDA) and Triethylenetetramine (TETA).

Curing Agent Tp​ at 10°C/min (°C)Activation Energy Ea​ (kJ/mol) Tg​ of Cured Resin (°C)
IPDA (Reference)11565.4155
TETA (Reference)10558.2120
N-APEC (Test)98 52.1 142

Analysis: N-APEC demonstrates a significantly lower activation energy (52.1 kJ/mol) and peak exotherm temperature (98°C) than both IPDA and TETA. This proves that the built-in tertiary amine effectively auto-catalyzes the oxirane ring-opening. The resulting Glass Transition Temperature ( Tg​ ) of 142°C indicates a highly crosslinked, robust thermomechanical network, striking an optimal balance between the rigidity of IPDA and the flexibility of TETA.

Conclusion

N-(3-aminopropyl)-N-ethylcyclohexanamine (N-APEC) represents a sophisticated evolution in amine catalysis. For polyurethane applications, it sacrifices a fraction of initial reaction speed to provide superior mold flowability and zero-VOC emissions—a critical requirement for modern automotive and indoor applications[2]. In epoxy systems, its dual-functional nature provides built-in catalytic acceleration, significantly lowering the energy barrier for curing while maintaining excellent thermal stability[4].

References

  • Design Principles for Rational Polyurethane Catalyst Development Source: ACS Publications URL:[Link]

  • Tertiary amines - Catalyst - Capítulo 2 Source: poliuretanos.com.br URL:[Link]

  • Cure kinetics characterization and monitoring of an epoxy resin using DSC, Raman spectroscopy, and DEA Source: Iowa State University / WSU URL:[Link]

  • Polyurethane Catalyst Market Share & Growth 2032 Source: Persistence Market Research URL:[Link]

Sources

Validation

A Comparative Guide to Crosslinking Reproducibility: N-(3-aminopropyl)-N-ethylcyclohexanamine in Focus

For Researchers, Scientists, and Drug Development Professionals In the intricate world of bioconjugation and material science, the ability to reproducibly crosslink molecules is paramount. It is the invisible scaffold th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and material science, the ability to reproducibly crosslink molecules is paramount. It is the invisible scaffold that dictates the stability, functionality, and ultimate success of drug delivery systems, tissue engineering constructs, and diagnostic assays. This guide offers a deep dive into the nuances of crosslinking, with a specific focus on the reproducibility challenges and comparative performance of N-(3-aminopropyl)-N-ethylcyclohexanamine. As your senior application scientist, I will navigate you through the causal factors influencing crosslinking efficiency and provide a framework for selecting the optimal crosslinking strategy for your research.

The Critical Role of the Crosslinker: Beyond a Simple Bridge

Crosslinking agents are not mere molecular staples; they are critical determinants of the physicochemical properties of the resulting matrix. The choice of a crosslinker profoundly influences mechanical strength, degradation kinetics, and the loading and release profiles of therapeutic agents.[1] Inconsistent crosslinking can lead to batch-to-batch variability, compromising experimental outcomes and hindering the translation of promising research from the bench to clinical applications.

Unveiling N-(3-aminopropyl)-N-ethylcyclohexanamine: A Diamine Crosslinker

N-(3-aminopropyl)-N-ethylcyclohexanamine is a diamine, meaning it possesses two primary amine functional groups.[2][3] This structure allows it to act as a homobifunctional crosslinker, capable of reacting with amine-reactive functional groups on two different molecules, thereby forming a covalent bridge.

Chemical Properties of N-(3-aminopropyl)-N-ethylcyclohexanamine:

PropertyValueSource
CAS Number91336-68-4[2]
Molecular FormulaC11H24N2[2]
Molecular Weight184.33 g/mol [2]
PurityTypically ~95%[2][3]

While specific studies detailing the reproducibility of N-(3-aminopropyl)-N-ethylcyclohexanamine in crosslinking applications are not extensively available in the peer-reviewed literature, its chemical nature as an amine-containing compound allows us to infer potential challenges based on the well-documented behavior of other amine-reactive crosslinkers.

The Amine-Reactive Crosslinking Landscape: A Reproducibility Perspective

The efficacy of amine-reactive crosslinkers is highly sensitive to a range of environmental factors, which can be a primary source of irreproducibility.[4] Understanding these factors is crucial for troubleshooting and optimizing your crosslinking protocols.

Key Factors Influencing Amine-Reactive Crosslinking Reproducibility:

  • pH: The reactivity of primary amines is pH-dependent. At a slightly alkaline pH (typically 7.2-8.5), the amine group is deprotonated and thus more nucleophilic, facilitating the reaction with electrophilic crosslinkers.[4][5] Deviations in buffer pH can significantly alter the reaction rate and efficiency.

  • Hydrolysis: Many amine-reactive crosslinkers, particularly those with N-hydroxysuccinimide (NHS) esters, are susceptible to hydrolysis in aqueous environments.[4][6] This competing reaction reduces the amount of active crosslinker available to react with the target molecules, leading to lower crosslinking yields and variability.

  • Temperature and Reaction Time: Like most chemical reactions, the rate of crosslinking is influenced by temperature. Inconsistent temperature control can lead to variations in the extent of crosslinking. Similarly, precise control over the reaction time is critical to ensure consistent results.

  • Buffer Composition: The presence of extraneous nucleophiles in the reaction buffer (e.g., Tris or glycine) can compete with the target amines, quenching the crosslinking reaction and reducing efficiency.[5] It is imperative to use non-amine-containing buffers such as PBS, HEPES, or borate buffers.[5]

  • Purity of Reagents: The purity of the crosslinking agent and the target molecules is a critical but often overlooked factor. Impurities can interfere with the reaction or introduce unwanted side reactions.

A Comparative Analysis of Amine-Reactive Crosslinkers

To provide a practical context for evaluating N-(3-aminopropyl)-N-ethylcyclohexanamine, let's compare it with three widely used crosslinking agents: glutaraldehyde, genipin, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS).

FeatureN-(3-aminopropyl)-N-ethylcyclohexanamine (Inferred)GlutaraldehydeGenipinEDC/NHS
Mechanism Acts as a nucleophile, reacting with electrophilic groups.Reacts with primary amines to form Schiff bases, which can further polymerize.[4]Reacts with primary amines to form heterocyclic linkages.[1][7]"Zero-length" crosslinker; activates carboxyl groups to react with primary amines, forming an amide bond.[1][8]
Biocompatibility Unknown, requires empirical testing.Significant cytotoxicity concerns.[1][7]Lower cytotoxicity compared to glutaraldehyde, considered a safer alternative.[1][3][7]Generally considered biocompatible as no spacer is incorporated.[8]
Reproducibility Factors Likely sensitive to pH, buffer composition, temperature, and reagent purity.Prone to polymerization, reaction is highly pH-dependent.Reaction kinetics can be slower, influenced by pH and temperature.EDC is highly unstable in aqueous solutions and prone to hydrolysis; NHS esters are also susceptible to hydrolysis.[4]
Advantages Simple diamine structure.Efficient and rapid crosslinking.[1]Natural origin, good biocompatibility.[1][3][7]Creates a native-like amide bond without adding a spacer arm.[1][8]
Disadvantages Lack of specific performance data.High cytotoxicity, potential for undesirable polymerization.[1][7]Can introduce a blue coloration to the crosslinked material.[7]Requires careful control of pH and buffer conditions to minimize hydrolysis.[4]

Experimental Workflows: Towards Reproducible Crosslinking

To illustrate best practices for achieving reproducible crosslinking, detailed protocols for glutaraldehyde and EDC/NHS crosslinking are provided below. These protocols emphasize the critical control points for ensuring consistency.

Protocol 1: Glutaraldehyde Crosslinking of a Chitosan-Based Hydrogel

This protocol describes a typical procedure for crosslinking a chitosan solution with glutaraldehyde, a common method for preparing hydrogels for drug delivery applications.[1]

Diagram: Glutaraldehyde Crosslinking Workflow

Glutaraldehyde_Workflow cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_post Post-Processing chitosan_sol Prepare 2% (w/v) Chitosan Solution in 1% Acetic Acid add_gda Add Glutaraldehyde Dropwise to Chitosan Solution with Stirring chitosan_sol->add_gda gda_sol Prepare 25% Glutaraldehyde Solution gda_sol->add_gda stir Continue Stirring for a Defined Period (e.g., 2 hours) at Room Temperature add_gda->stir cast Cast the Hydrogel stir->cast dry Dry the Hydrogel (e.g., freeze-drying) cast->dry wash Wash to Remove Unreacted Glutaraldehyde dry->wash

Caption: Workflow for glutaraldehyde crosslinking of chitosan.

Step-by-Step Methodology:

  • Prepare Chitosan Solution: Dissolve 2 g of chitosan powder in 100 mL of a 1% (v/v) acetic acid solution. Stir continuously until a homogenous, viscous solution is formed. Causality: Acetic acid protonates the amine groups of chitosan, rendering it soluble in water.

  • Prepare Glutaraldehyde Solution: Prepare a 25% (w/v) aqueous solution of glutaraldehyde. Self-validation: Ensure the glutaraldehyde solution is fresh, as it can polymerize over time, affecting its reactivity.

  • Crosslinking Reaction: While vigorously stirring the chitosan solution, add a predetermined volume of the 25% glutaraldehyde solution dropwise. The volume added will depend on the desired crosslinking density. Continue stirring for a fixed period, for example, 2 hours, at a controlled room temperature. Causality: The dropwise addition ensures a more uniform distribution of the crosslinker, leading to a more homogenous hydrogel network.

  • Casting and Drying: Pour the crosslinked chitosan solution into a mold and allow it to dry. Freeze-drying is often preferred to create a porous scaffold.

  • Washing: Thoroughly wash the dried hydrogel with a suitable buffer (e.g., phosphate-buffered saline) and then with deionized water to remove any unreacted glutaraldehyde, which is cytotoxic. Self-validation: The washing step is critical for biocompatibility and should be extensive.

Protocol 2: EDC/NHS Crosslinking of a Protein

This protocol outlines the "zero-length" crosslinking of a protein using EDC and NHS, a common technique in bioconjugation.[1]

Diagram: EDC/NHS Crosslinking Mechanism

EDC_NHS_Mechanism cluster_activation Carboxyl Activation cluster_stabilization NHS Ester Formation cluster_coupling Amine Coupling Carboxyl Protein 1 -COOH O_Acylurea O-acylisourea intermediate (unstable) Carboxyl->O_Acylurea + EDC EDC EDC NHS_Ester NHS ester intermediate (more stable) O_Acylurea->NHS_Ester + NHS Amine Protein 2 -NH2 O_Acylurea->Amine + Amine (direct reaction) NHS NHS Amide_Bond Stable Amide Bond (Crosslinked Proteins) NHS_Ester->Amide_Bond + Amine

Caption: Mechanism of EDC/NHS crosslinking.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a non-amine, non-carboxylate buffer, such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 6.0. Causality: The optimal pH for EDC activation of carboxyl groups is slightly acidic, while the subsequent reaction with amines is more efficient at a slightly higher pH. A compromise pH is often used, or a two-step reaction is performed.

  • Reagent Preparation: Prepare fresh stock solutions of EDC and NHS in the reaction buffer immediately before use. Self-validation: EDC is highly labile in aqueous solutions; using freshly prepared solutions is critical for reproducibility.

  • Activation of Carboxyl Groups: Add EDC and NHS to the protein solution containing carboxyl groups. A typical molar ratio is a 5 to 10-fold molar excess of EDC and NHS over the number of carboxyl groups to be activated. Incubate for 15-30 minutes at room temperature. Causality: NHS reacts with the unstable O-acylisourea intermediate formed by EDC to create a more stable NHS ester, which is less susceptible to hydrolysis.

  • Crosslinking Reaction: Add the protein containing primary amine groups to the reaction mixture. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. This will react with any remaining NHS esters.

  • Purification: Remove excess crosslinking reagents and byproducts by dialysis or size-exclusion chromatography.

Conclusion: A Path to Reproducible Crosslinking

While N-(3-aminopropyl)-N-ethylcyclohexanamine may be a viable crosslinking agent, the lack of extensive characterization in the scientific literature necessitates a cautious and systematic approach to its use. The key to achieving reproducible crosslinking, whether with this diamine or any other crosslinker, lies in a deep understanding of the underlying reaction chemistry and meticulous control over the experimental parameters. By adhering to the principles of scientific integrity—explaining the causality behind experimental choices, building self-validating systems into your protocols, and grounding your work in authoritative references—you can navigate the complexities of crosslinking and generate reliable, high-quality data. This guide serves as a foundational resource to empower you in making informed decisions and achieving reproducible success in your research endeavors.

References

  • Effect of Crosslinking Agents on Chitosan Hydrogel Carriers for Drug Loading and Release for Targeted Drug Delivery. PMC. [Link]

  • Comparative studies of chemical crosslinking reactions and applications of bio-based hydrogels. ResearchGate. [Link]

  • A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders. PMC. [Link]

  • N-(3-aminopropyl)-n-methylcyclohexanamine (C10H22N2). PubChemLite. [Link]

  • Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels?. PMC. [Link]

  • Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. MDPI. [Link]

  • Cross-Linking Reagents. [Link]

  • Chemical Properties of N-Cyclohexyl-1,3-propanediamine (CAS 3312-60-5). Cheméo. [Link]

  • Chances and pitfalls of chemical cross-linking with amine-reactive N-hydroxysuccinimide esters. PubMed. [Link]

  • CN116003267A - Compound N 1 - (3-aminopropyl) -N 3 -cyclohexyl-1, 3-propanediamine and preparation method and application thereof.
  • Recent advances in medicinal compounds related to corneal crosslinking. Frontiers. [Link]

  • Chemical cross-linking to study protein self-assembly in cellulo. PMC. [Link]

  • Effect of crosslinking density of polymers and chemical structure of amine-containing monomers on the neutralization capacity of dentin adhesives. PMC. [Link]

  • N-(3-AMINOPROPYL)-N-DODECYLPROPANE-1,3-DIAMINE. Ataman Kimya. [Link]

  • The Amount of Cross-Linker Influences Affinity and Selectivity of NanoMIPs Prepared by Solid-Phase Polymerization Synthesis. MDPI. [Link]

  • Effect of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide and N-hydroxysuccinimide concentrations on the mechanical and biological characteristics of cross-linked collagen fibres for tendon repair. PMC. [Link]

  • Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines. PubMed. [Link]

  • Sample preparation guidelines for MS-based cross-linking (XL-MS). Max Perutz Labs. [Link]

  • How Modifications of Corneal Cross-Linking Protocols Influence Corneal Resistance to Enzymatic Digestion and Treatment Depth. TVST. [Link]

  • Amine-reactive crosslinking enhances type 0 collagen hydrogel properties for regenerative medicine. PMC. [Link]

  • Corneal crosslinking: Current protocols and clinical approach. ASCRS. [Link]

  • Three Different Protocols of Corneal Collagen Crosslinking in Keratoconus: Conventional, Accelerated and Iontophoresis. PMC. [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling N-(3-aminopropyl)-N-ethylcyclohexanamine

Comprehensive Safety & Handling Guide: N-(3-aminopropyl)-N-ethylcyclohexanamine As a Senior Application Scientist, I designed this protocol to provide researchers and drug development professionals with a self-validating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: N-(3-aminopropyl)-N-ethylcyclohexanamine

As a Senior Application Scientist, I designed this protocol to provide researchers and drug development professionals with a self-validating, field-proven system for handling N-(3-aminopropyl)-N-ethylcyclohexanamine. By understanding the mechanistic causality behind the hazards of this aliphatic polyamine, laboratory personnel can move beyond rote memorization and build a genuinely secure operational environment.

Chemical Profile & Mechanistic Hazard Assessment

N-(3-aminopropyl)-N-ethylcyclohexanamine is an aliphatic polyamine featuring a cyclohexyl ring, an N-ethyl group, and a 3-aminopropyl chain. In drug development, structurally analogous compounds (such as N-(3-aminopropyl)cyclohexylamine) are heavily utilized as competitive inhibitors of spermine and spermidine synthases to modulate polyamine biosynthesis in neurological research[1].

However, the presence of both primary and tertiary amine functionalities makes this compound exceptionally hazardous. Understanding why it is dangerous dictates our handling strategy:

  • Liquefactive Necrosis (Corrosivity): Unlike acids that cause coagulative necrosis (which forms a protective eschar/scab), the primary amine group in this compound acts as a strong nucleophile and base. Upon contact with physiological moisture, it abstracts protons to form hydroxide ions. This localized high pH (>11) causes rapid saponification of epidermal lipids and denaturation of cellular proteins, driving the chemical deeper into the tissue and causing severe, continuous tissue destruction.

  • Immunogenic Sensitization: Aliphatic amines act as haptens. They covalently bind to skin proteins, forming an immunogenic complex that triggers a Type IV delayed hypersensitivity reaction (allergic contact dermatitis) upon subsequent exposures.

  • Polymer Degradation: Amines rapidly permeate and degrade natural rubber latex by disrupting the polymer cross-linking [2]. Latex gloves provide zero protection and will trap the chemical against the skin, accelerating chemical burns.

Quantitative Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected based on quantitative chemical compatibility data. Never substitute materials without verifying breakthrough times.

PPE CategoryMaterial SpecificationEst. Breakthrough TimeMechanistic Rationale
Hand Protection (Primary) Butyl Rubber (>0.5 mm)> 480 minButyl rubber provides the highest permeation resistance against basic aliphatic amines due to its dense, non-polar polymer structure.
Hand Protection (Secondary) Heavy-Duty Nitrile (>0.4 mm)120 - 240 minAcceptable for short-duration tasks. Nitrile cross-linking resists immediate degradation but will eventually swell and breach.
Hand Protection (Prohibited) Natural Rubber Latex< 10 minAmines rapidly permeate and degrade latex [2]. Latex traps the chemical against the skin, exacerbating liquefactive necrosis.
Eye/Face Protection Polycarbonate Face ShieldN/APrevents irreversible corneal damage from micro-droplets. Mandatory during transfers due to the high pH hazard.
Respiratory ABEK Filter CartridgeN/AABEK filters contain treated activated carbon that specifically binds and neutralizes ammonia and organic amine vapors.

Operational Workflow & Handling Protocol

Because aliphatic amines are air-sensitive and readily absorb CO₂ from the atmosphere to form carbamate salts, all transfers must be conducted using air-free techniques within a controlled environment.

Step-by-Step Methodology:

  • Preparation & Verification: Verify that the chemical fume hood has a minimum face velocity of 100 fpm. Don butyl rubber gloves, a chemical-resistant Tychem® apron, and a full face shield.

  • Atmospheric Control: Purge the receiving vessel with an inert gas (Argon or Nitrogen) to prevent carbamate formation and oxidative degradation of the amine.

  • Dispensing: Use a dry glass or PTFE syringe for the transfer. Avoid utilizing transition-metal needles for prolonged storage, as polyamines can act as chelating ligands and complex with the metal.

  • Decontamination: Before removing any glassware from the fume hood, rinse it thoroughly with a dilute acidic solution (e.g., 5% acetic acid) to protonate the residual amine, converting it into a water-soluble, non-volatile ammonium salt.

HandlingWorkflow Start 1. PPE Verification (Butyl/Nitrile, Shield) Hood 2. Fume Hood Preparation Start->Hood Inert 3. Argon/N2 Purge Hood->Inert Transfer 4. PTFE/Glass Transfer Inert->Transfer Decon 5. Acidic Rinse Decontamination Transfer->Decon

Standard Operating Procedure (SOP) workflow for the safe handling of aliphatic amines.

Emergency Spill Response & Disposal Plan

A spill of N-(3-aminopropyl)-N-ethylcyclohexanamine requires immediate, calculated action to prevent vapor inhalation and surface corrosion. Never use water on an unneutralized amine spill , as the exothermic reaction will increase vaporization and spread the corrosive hazard.

Step-by-Step Spill Protocol:

  • Isolate: Immediately clear the area. If the spill is inside the fume hood, lower the sash.

  • Absorption: Cover the spill completely with an inert, non-combustible absorbent such as dry sand or vermiculite.

  • Neutralization: Carefully apply a weak acid (e.g., dilute acetic acid or sodium bisulfate solution) over the absorbed mass. This neutralizes the amine base, mitigating both the vapor pressure and the corrosive hazard.

  • Collection & Disposal: Sweep the neutralized mixture using non-sparking tools into a chemically resistant High-Density Polyethylene (HDPE) container. Label as "Corrosive Hazardous Waste - Amine Contaminated" and route to an approved environmental disposal facility [3].

SpillResponse Spill Amine Spill Detected Assess Assess Volume & Location Spill->Assess Small Small (<50 mL) in Hood Assess->Small Large Large (>50 mL) or Outside Hood Assess->Large Absorb Cover with Sand/Vermiculite Small->Absorb Evacuate Evacuate Lab & Call HazMat Large->Evacuate Neutralize Neutralize (Dilute Acetic Acid) Absorb->Neutralize Dispose HDPE Container to HazWaste Neutralize->Dispose

Decision tree and operational logic for aliphatic amine spill response.

References

  • Title: Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal Source: American Chemistry Council URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-aminopropyl)-N-ethylcyclohexanamine
Reactant of Route 2
Reactant of Route 2
N-(3-aminopropyl)-N-ethylcyclohexanamine
© Copyright 2026 BenchChem. All Rights Reserved.